molecular formula C10H11FO3 B13260406 2-Fluoro-2-(4-methoxyphenyl)propanoic acid

2-Fluoro-2-(4-methoxyphenyl)propanoic acid

Cat. No.: B13260406
M. Wt: 198.19 g/mol
InChI Key: GKJVMFUWLROCTK-UHFFFAOYSA-N
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Description

2-Fluoro-2-(4-methoxyphenyl)propanoic acid is a useful research compound. Its molecular formula is C10H11FO3 and its molecular weight is 198.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Fluoro-2-(4-methoxyphenyl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-2-(4-methoxyphenyl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11FO3

Molecular Weight

198.19 g/mol

IUPAC Name

2-fluoro-2-(4-methoxyphenyl)propanoic acid

InChI

InChI=1S/C10H11FO3/c1-10(11,9(12)13)7-3-5-8(14-2)6-4-7/h3-6H,1-2H3,(H,12,13)

InChI Key

GKJVMFUWLROCTK-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)OC)(C(=O)O)F

Origin of Product

United States

Foundational & Exploratory

2-Fluoro-2-(4-methoxyphenyl)propanoic acid chemical structure

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Synthesis, Structural Properties, and Pharmacological Utility

Executive Summary

This technical guide provides an in-depth analysis of 2-Fluoro-2-(4-methoxyphenyl)propanoic acid , a specialized alpha-fluoro-alpha-arylcarboxylic acid. Structurally related to the profen class of NSAIDs (e.g., ibuprofen, naproxen), this molecule represents a critical scaffold in medicinal chemistry. The substitution of the alpha-hydrogen with a fluorine atom creates a quaternary center that significantly alters the molecule's metabolic stability, acidity (pKa), and lipophilicity compared to its non-fluorinated parent.

This guide is designed for medicinal chemists and process scientists, focusing on the construction of the difficult quaternary C–F bond, stereochemical resolution, and the bioisosteric rationale for its deployment in drug discovery.

Part 1: Structural & Physicochemical Profile

The introduction of fluorine at the alpha-position of 2-arylpropanoic acids induces profound electronic and steric changes. Unlike ring fluorination, which primarily affects lipophilicity and metabolic susceptibility of the arene, alpha-fluorination directly modulates the carboxylic acid pharmacophore.

1.1 Electronic Modulation and Acidity

The high electronegativity of fluorine (3.98 Pauling scale) exerts a strong inductive effect (


) on the adjacent carboxyl group.
  • pKa Shift: While typical 2-arylpropanoic acids have a pKa of ~4.5, the 2-fluoro analog exhibits increased acidity (pKa ~3.0–3.5). This ensures the molecule is predominantly ionized at physiological pH (7.4), affecting protein binding and membrane permeability.

  • C–F Bond Strength: The C–F bond (approx. 116 kcal/mol) is significantly stronger than the C–H bond it replaces, rendering the alpha-position resistant to metabolic oxidation or chiral inversion.

1.2 Metabolic Stability (The "Fluorine Effect")

A critical failure mode for "profen" drugs is the metabolic chiral inversion (R-to-S) mediated by acyl-CoA racemases, which requires an abstractable alpha-proton.

  • Mechanism Blockade: Replacing the

    
    -H with Fluorine renders this abstraction impossible.
    
  • Outcome: The specific enantiomer administered remains stereochemically pure in vivo, preventing toxicity associated with off-target isomers.

Table 1: Comparative Physicochemical Properties

Property2-(4-Methoxyphenyl)propanoic Acid2-Fluoro-2-(4-methoxyphenyl)propanoic AcidImpact
Hybridization (C2)

(Tertiary)

(Quaternary)
Steric bulk increase
pKa (approx) 4.53.2Increased ionization
Metabolic Fate Susceptible to chiral inversionStereochemically stableImproved safety profile
Lipophilicity ModerateIncreased (

)
Enhanced CNS penetration
Part 2: Synthetic Methodologies

The construction of a quaternary center containing fluorine is synthetically challenging due to the high basicity of fluoride sources and the steric hindrance of the substrate. The most robust protocol involves Electrophilic Fluorination of the corresponding ester enolate.

2.1 Route A: Electrophilic Fluorination (Gold Standard)

This protocol utilizes N-fluorobenzenesulfonimide (NFSI) due to its stability and ease of handling compared to


 gas or perchloryl fluoride.

Reagents:

  • Substrate: Methyl 2-(4-methoxyphenyl)propanoate

  • Base: Lithium Diisopropylamide (LDA) or LiHMDS (to generate the enolate)

  • Fluorinating Agent: NFSI (N-Fluorobenzenesulfonimide)[1][2][3][4]

  • Solvent: Anhydrous THF (Tetrahydrofuran)

Step-by-Step Protocol:

  • Enolate Formation: Under an inert atmosphere (

    
    ), cool a solution of LDA (1.1 equiv) in THF to -78°C. Add the ester substrate dropwise. Stir for 45 minutes to ensure complete deprotonation.
    
  • Fluorine Transfer: Dissolve NFSI (1.2 equiv) in THF and add it slowly to the enolate solution at -78°C. The reaction is exothermic; maintain temperature to prevent O-alkylation or polymerization.

  • Warming: Allow the reaction to warm slowly to room temperature over 4 hours.

  • Quench: Quench with saturated

    
     solution.
    
  • Hydrolysis: The resulting alpha-fluoro ester is hydrolyzed using LiOH in THF/Water (1:1) at 60°C to yield the free acid.

2.2 Visualization of Synthetic Pathway

SynthesisPathway Precursor Methyl 2-(4-methoxyphenyl) propanoate Enolate Lithium Enolate (Intermediate) Precursor->Enolate LDA, THF, -78°C Deprotonation FluoroEster Alpha-Fluoro Ester Enolate->FluoroEster Electrophilic Attack NFSI NFSI (F+ Source) NFSI->Enolate Reagent Addition FinalProduct 2-Fluoro-2-(4-methoxyphenyl) propanoic acid FluoroEster->FinalProduct LiOH, THF/H2O Hydrolysis

Figure 1: Electrophilic fluorination pathway via enolate trapping with NFSI.

Part 3: Stereochemical & Analytical Characterization

Since the C2 position is a chiral center, the product exists as a pair of enantiomers. For drug development, the (S)-enantiomer is typically the active cyclooxygenase (COX) inhibitor in this class, though the fluorine substitution may alter binding topology.

3.1 Asymmetric Synthesis Options

To avoid racemic resolution, catalytic asymmetric fluorination is recommended:

  • Catalyst: Cu(II)-Bis(oxazoline) complexes or Pd-BINAP systems.

  • Mechanism: The chiral catalyst coordinates the beta-keto ester (if using a precursor) or the silyl enol ether, directing the approach of the bulky NFSI reagent.

  • Reference Standard: See Togni et al. or MacMillan et al.[4] for organocatalytic routes (See References).

3.2 Analytical Fingerprint

Confirming the structure requires specific NMR observation of the Fluorine-Carbon and Fluorine-Proton couplings.

Expected NMR Data:

  • 
     NMR:  Singlet (decoupled) or Multiplet at 
    
    
    
    -140 to -160 ppm.
  • 
     NMR: 
    
    • The alpha-methyl group (usually a doublet) will split into a doublet of doublets (dd) due to coupling with the geminal fluorine (

      
      ).
      
    • Aromatic protons: Two doublets (AA'BB' system) characteristic of the para-substituted methoxy ring.

  • 
     NMR: 
    
    • C2 (Quaternary): Large doublet splitting (

      
      ).
      
    • C1 (Carbonyl): Doublet (

      
      ).
      
Part 4: Applications in Drug Design[5]
4.1 Bioisosteric Replacement

This molecule acts as a bioisostere for:

  • Fenoprofen/Ibuprofen analogs: Improving half-life by blocking metabolic degradation.

  • Alpha-Hydroxy Acids: The fluorine mimics the hydroxyl group's polarity but acts as a hydrogen bond acceptor only, not a donor.

4.2 Metabolic Stability Logic

The diagram below illustrates the mechanistic advantage of the fluorinated analog in preventing chiral inversion.

MetabolicStability cluster_nonfluoro Standard Profen (Non-Fluorinated) cluster_fluoro 2-Fluoro Analog DrugH R-Enantiomer (Alpha-H) Intermediate Enol-CoA (Planar) DrugH->Intermediate Proton Abstraction CoARacemase Acyl-CoA Racemase CoARacemase->DrugH Inversion S-Enantiomer (Inverted) Intermediate->Inversion Reprotonation DrugF R-Enantiomer (Alpha-F) Block METABOLIC BLOCKADE No Alpha-Proton DrugF->Block Enzyme Attempt

Figure 2: Prevention of in vivo chiral inversion via alpha-fluorination.

References
  • Electrophilic Fluorination Reagents

    • Differding, E., & Ofner, H. (1992).
    • Source:

  • Enantioselective Alpha-Fluorination

    • Beeson, T. D., & MacMillan, D. W. C. (2005). Enantioselective Organocatalytic α-Fluorination of Aldehydes. Journal of the American Chemical Society.[3][4]

    • Source:

  • Metabolic Stability & Fluorine Effect

    • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.
    • Source:

  • General Synthesis of Alpha-Fluoro Esters

    • Hamashima, Y., et al. (2005).[5] Catalytic Enantioselective Fluorination of Oxindoles. Journal of the American Chemical Society.[3][4] (Demonstrates NFSI utility on quaternary centers).

    • Source:

Sources

bioisosteric replacement of alpha-hydrogen with fluorine in hydratropic acids

Bioisosteric Replacement of -Hydrogen with Fluorine in Hydratropic Acids: A Technical Guide

Executive Summary

This technical guide details the bioisosteric replacement of the

Physicochemical Rationale

The substitution of hydrogen with fluorine at the

Electronic Effects and Acidity (pKa)

The most immediate consequence of

  • Hydratropic Acid pKa: ~4.3

  • 
    -Fluoro-Hydratropic Acid pKa:  ~2.8 – 3.2 (Estimated based on 
    
    
    -fluoroacetic acid shift).

This shift (approx. 1.5 log units) means that at physiological pH (7.4), the fluorinated analog exists almost exclusively in the ionized carboxylate form. This impacts:

  • Solubility: Increased aqueous solubility due to ionization.

  • Membrane Permeability: Reduced passive diffusion of the neutral species, potentially requiring transport mechanisms.

  • Protein Binding: Altered interaction with albumin, which often binds anionic drugs.

Steric and Conformational Mimicry

Despite the electronic differences, fluorine is a valid steric isostere for hydrogen.

  • Van der Waals Radius: H (1.20 Å) vs. F (1.47 Å).

  • Bond Length: C-H (1.09 Å) vs. C-F (1.35 Å).

The C-F bond is short and strong (approx. 116 kcal/mol vs. 99 kcal/mol for C-H), making it resistant to homolytic cleavage. Conformational analysis suggests that the C-F bond often aligns anti-periplanar to the carbonyl oxygen to minimize dipole repulsion, potentially locking the bioactive conformation.

Visualization: Physicochemical Impact

The following diagram illustrates the divergent effects of Fluorine substitution on acidity and lipophilicity.

GSubstrateHydratropic Acid(alpha-H)Modificationalpha-Fluorination(H -> F)Substrate->ModificationEffect1pKa Reduction(4.3 -> ~3.0)Modification->Effect1Inductive Effect (-I)Effect2Metabolic Blockade(Prevents Racemization)Modification->Effect2Steric/Bond StrengthEffect3Lipophilicity(LogD pH 7.4 decreases)Modification->Effect3Ionization Dominance

Figure 1: Causal network showing how alpha-fluorination alters the physicochemical landscape of the parent acid.

Metabolic Engineering: Blocking Chiral Inversion

The primary application of this bioisostere in "profen" drugs (e.g., Ibuprofen, Flurbiprofen) is to prevent Metabolic Chiral Inversion .

The Mechanism of Inversion

2-Arylpropionic acids undergo a unidirectional inversion from the inactive (R)-enantiomer to the active (S)-enantiomer.[1] This occurs via an Acyl-CoA Thioester intermediate .

  • Activation: Acyl-CoA synthetase converts the (R)-acid to (R)-Acyl-CoA.

  • Epimerization: An epimerase (racemase) abstracts the acidic

    
    -proton, forming a planar enolate/enoyl-CoA intermediate.
    
  • Hydrolysis: The intermediate is reprotonated (randomly or selectively) and hydrolyzed back to the free acid, enriching the (S)-form over time.

The Fluorine Blockade

By substituting the

MetabolismR_Iso(R)-Hydratropic AcidCoA_Ester(R)-Acyl-CoA ThioesterR_Iso->CoA_EsterAcyl-CoA SynthetaseEnolatePlanar EnolateIntermediateCoA_Ester->EnolateEpimerase removes alpha-HBlockBLOCKADE:alpha-F cannot be abstractedCoA_Ester->BlockWith alpha-F SubstitutionS_Iso(S)-Hydratropic Acid(Active Drug)Enolate->S_IsoReprotonation & Hydrolysis

Figure 2: Mechanism of metabolic chiral inversion and the specific point of failure introduced by alpha-fluorination.

Synthetic Methodology

Direct fluorination of the free acid is often low-yielding due to competitive salt formation. The preferred protocol involves Electrophilic Fluorination of the ester enolate using N-Fluorobenzenesulfonimide (NFSI).

Reagents and Conditions
  • Substrate: Methyl or Ethyl ester of the hydratropic acid.

  • Base: Lithium Diisopropylamide (LDA) or LiHMDS. (Requires strong, non-nucleophilic base to generate kinetic enolate).

  • Fluorinating Agent: NFSI (Stable, easy to handle solid).

  • Solvent: Anhydrous THF (critical for enolate stability).

  • Temperature: -78°C (Dry ice/acetone bath) to prevent decomposition.

Step-by-Step Protocol
  • Enolate Formation:

    • Charge a flame-dried flask with anhydrous THF and diisopropylamine.

    • Cool to -78°C. Add n-BuLi dropwise to generate LDA in situ. Stir for 30 min.

    • Add the hydratropic acid ester (dissolved in THF) dropwise. Stir for 1 hour at -78°C to ensure complete deprotonation.

  • Fluorination:

    • Dissolve NFSI in minimal anhydrous THF.

    • Add the NFSI solution dropwise to the enolate mixture at -78°C.

    • Critical: Maintain temperature below -70°C during addition to avoid side reactions.

  • Quench and Workup:

    • Allow the reaction to warm to room temperature slowly (over 2-3 hours).

    • Quench with saturated aqueous NH₄Cl.

    • Extract with Ethyl Acetate. Wash organic layer with water and brine.

  • Hydrolysis (Optional):

    • To obtain the free acid, treat the fluorinated ester with LiOH in THF/Water (1:1) at ambient temperature.

SynthesisStartEster SubstrateStep11. LDA, THF, -78°C(Enolate Formation)Start->Step1Step22. NFSI Addition(Electrophilic F+)Step1->Step2Step33. LiOH Hydrolysis(Ester Cleavage)Step2->Step3Productalpha-Fluoro AcidStep3->Product

Figure 3: Synthetic workflow for the conversion of hydratropic esters to alpha-fluoro acids via NFSI.

Comparative Data Profile

The following table summarizes the expected shifts in properties when converting a standard hydratropic acid (e.g., Ibuprofen) to its

ParameterHydratropic Acid (

-H)

-Fluoro Analog (

-F)
Implication
Bond Dissociation Energy ~99 kcal/mol (C-H)~116 kcal/mol (C-F)High metabolic stability against oxidation.
pKa (Carboxylic Acid) 4.3 - 4.52.8 - 3.2Increased ionization at physiological pH; lower passive diffusion.
Chiral Inversion Rapid (R

S)
Blocked Enantiomers are metabolically distinct; requires pure enantiomer synthesis.
Lipophilicity (LogP) BaselineIncreased (+0.2 to +0.4)Intrinsic lipophilicity rises, but LogD (distribution coeff) drops due to ionization.
Van der Waals Radius 1.20 Å1.47 ÅMinimal steric clash; generally fits into COX active sites.

References

  • Baillie, T. A., et al. (1989).[2] "Mechanistic studies of the metabolic chiral inversion of (R)-ibuprofen in humans." Journal of Pharmacology and Experimental Therapeutics. Link

  • Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews. Link

  • Hagmann, W. K. (2008). "The Many Roles of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry. Link

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link

  • Differding, E., & Ofner, H. (1992). "N-Fluorobenzenesulfonimide: A Practical Reagent for Electrophilic Fluorinations."[3] Synlett. Link

The 2-Fluoro-2-Arylpropanoic Acid Scaffold: Synthetic Architecture and Pharmacological Utility

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-fluoro-2-arylpropanoic acid scaffold represents a critical bioisosteric evolution of the classic 2-arylpropanoic acid ("profen") pharmacophore. Unlike ring-fluorinated analogs (e.g., Flurbiprofen), where fluorine modulates metabolic clearance via the arene, this scaffold introduces a fluorine atom directly at the chiral


-carbon.[1] This modification creates a quaternary center that fundamentally alters the molecule's physicochemical profile, blocking metabolic chiral inversion and modulating cyclooxygenase (COX) selectivity.[1] This guide details the synthetic challenges, physicochemical rationale, and emerging therapeutic applications of this motif in neurodegeneration and oncology.[1]

Part 1: Physicochemical Rationale & The "Metabolic Switch"

The Fluorine Effect: Structural & Electronic Modulation

The substitution of the


-hydrogen with fluorine (H 

F) is a high-impact modification due to the unique properties of the C-F bond:
  • Bond Strength: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond (approx. 99 kcal/mol), resisting oxidative metabolism.

  • Steric Mimicry: The van der Waals radius of fluorine (1.47 Å) is close to that of oxygen (1.52 Å) but smaller than a methyl group, allowing it to fit into enzyme pockets while altering electronic interactions.

  • Acidity Modulation: The strong electronegativity of fluorine exerts a powerful inductive effect (

    
    ), significantly increasing the acidity of the neighboring carboxylic acid.
    

Table 1: Comparative Physicochemical Profile

PropertyParent Scaffold (2-Arylpropanoic Acid)Fluorinated Scaffold (2-Fluoro-2-Arylpropanoic Acid)Impact
Chiral Center Tertiary Carbon (C-H)Quaternary Carbon (C-F)Prevents racemization; locks conformation.
pKa (approx) 4.5 – 4.82.5 – 3.0 (Predicted*)Increased acidity lowers membrane permeability slightly but alters protein binding.
Metabolic Fate Unidirectional Chiral Inversion (

)
Metabolically Stable Stereochemistry is fixed;

and

enantiomers are distinct drugs.
Lipophilicity ModerateIncreasedC-F is more lipophilic than C-H; improves CNS penetration.[1]

*Note: Prediction based on the


pKa observed between acetic acid (4.[1][2]76) and fluoroacetic acid (2.59).
The Metabolic Switch: Blocking Chiral Inversion

The most profound biological consequence of this scaffold is the blockade of metabolic chiral inversion .

  • Mechanism in Profens: Conventional profens (e.g., Ibuprofen) undergo a unidirectional inversion from the inactive (

    
    )-enantiomer to the active (
    
    
    
    )-enantiomer. This occurs via an Acyl-CoA thioester intermediate, which undergoes deprotonation at the
    
    
    -carbon to form an enolate, followed by reprotonation.[1]
  • The Fluorine Blockade: In 2-fluoro-2-arylpropanoic acids, the

    
    -proton is replaced by fluorine.[3] Without this proton, the requisite enol/enolate intermediate cannot form.[1] The stereochemistry is "locked," allowing researchers to investigate the distinct pharmacology of the (
    
    
    
    )-enantiomer without in vivo conversion to the (
    
    
    )-form.

MetabolicSwitch cluster_0 Normal Metabolic Pathway cluster_1 Fluorinated Scaffold Pathway R_Profen (R)-Profen (Inactive) AcylCoA Acyl-CoA Thioester R_Profen->AcylCoA Acyl-CoA Synthetase Enolate Enolate Intermediate AcylCoA->Enolate Racemase (-H+) S_Profen (S)-Profen (Active COX Inhibitor) AcylCoA->S_Profen Hydrolase Enolate->AcylCoA Reprotonation (+H+) R_Fluoro (R)-2-Fluoro-Profen Fluoro_CoA Fluoro-Acyl-CoA R_Fluoro->Fluoro_CoA Acyl-CoA Synthetase Block BLOCKED (No alpha-proton) Fluoro_CoA->Block Attempted Enolization

Figure 1: Mechanism of metabolic chiral inversion in profens and its blockade by


-fluorination.

Part 2: Synthetic Methodologies

Constructing a quaternary fluorinated center is synthetically demanding.[1] Nucleophilic displacement (


) on tertiary alcohols often fails due to steric hindrance and competing elimination.[1] Therefore, Electrophilic Fluorination  is the industry standard.[1]
Primary Route: Catalytic Asymmetric -Fluorination

The most robust "modern" approach utilizes a dual-activation strategy involving a transition metal Lewis acid and a chiral nucleophile (e.g., Cinchona alkaloid derivatives) to fluorinate acid chlorides or active esters using N-Fluorobenzenesulfonimide (NFSI) .

Key Reagents:

  • Fluorine Source: NFSI (Stable, easy to handle electrophilic F+ source).[1]

  • Catalyst: Pd(II) or Ni(II) complexes with chiral ligands (e.g., BINAP, Segphos) or Organocatalysts (Benzotetramisole - BTM).

  • Substrate: Ketene silyl acetals or Acid Chlorides.[1]

SynthesisCycle Start Acid Chloride Precursor Ketene Ketene Intermediate Start->Ketene Base (-HCl) Enolate Chiral Metal Enolate Ketene->Enolate + Catalyst TS F-Transfer Transition State Enolate->TS + NFSI Product alpha-Fluoro Ester/Acid TS->Product Release Catalyst Chiral Catalyst (Pd/Ni or BTM) TS->Catalyst Regeneration NFSI NFSI (F+ Source)

Figure 2: General catalytic cycle for the asymmetric fluorination of acid derivatives.

Protocol: Enantioselective Fluorination via Kinetic Resolution (BTM Method)

Reference: Adapted from Vertex 1.1 (Molecules 2012) and Lectka Group methodologies.

Objective: Synthesis of chiral 2-fluoro-2-arylpropanoic acid esters via kinetic resolution of the racemic acid.

  • Preparation of Racemic Substrate:

    • React ethyl 2-aryl-2-fluoroacetate with MeI/Base or direct fluorination of ethyl 2-arylpropanoate using LDA/NFSI at -78°C.

    • Hydrolyze to obtain racemic 2-fluoro-2-arylpropanoic acid.

  • Kinetic Resolution:

    • Reagents: Racemic Acid (1.0 equiv), Pivalic Anhydride (1.2 equiv), Bis(

      
      -naphthyl)methanol (0.5 equiv).
      
    • Catalyst: (+)-Benzotetramisole (BTM) (5 mol%).

    • Solvent: Diethyl ether or Toluene.[1]

    • Base: Diisopropylethylamine (DIPEA).[1]

  • Procedure:

    • Mix racemic acid, anhydride, and alcohol in solvent.[1]

    • Add DIPEA and BTM catalyst at Room Temperature (RT).[1]

    • Stir for 24 hours. The catalyst selectively esterifies one enantiomer (typically the

      
      -form), leaving the 
      
      
      
      -acid unreacted.
    • Quench: Add 1M HCl.

    • Separation: Extract with Ethyl Acetate.[1] The unreacted acid can be separated from the ester via basic extraction (bicarbonate wash).[1]

Part 3: Pharmaceutical Applications[4]

The "lock" on stereochemistry allows for the repurposing of the profen scaffold for non-COX targets.

Alzheimer’s Disease: -Secretase Modulation
  • Target: Amyloid Beta 42 (A

    
    42) reduction.
    
  • Mechanism: Certain (

    
    )-profens (e.g., (
    
    
    
    )-flurbiprofen) modulate
    
    
    -secretase to produce shorter, less toxic A
    
    
    peptides without inhibiting COX enzymes.
  • The Fluorine Advantage:

    • Standard (

      
      )-flurbiprofen undergoes partial inversion to (
      
      
      
      )-flurbiprofen in vivo, causing GI toxicity due to COX inhibition.
    • (

      
      )-2-fluoroflurbiprofen  (and analogs) cannot invert. It maintains 
      
      
      
      -secretase modulation activity while being completely devoid of COX inhibitory activity, significantly improving the safety window for chronic neurodegenerative therapy.[1]
Oncology: Chemotaxis Inhibition
  • Target: CXCL8 (IL-8) and C5a receptors.

  • Application: Inhibition of neutrophil chemotaxis and degranulation.

  • Data: 2-fluoro-2-arylpropanoic acid derivatives have shown efficacy in inhibiting polymorphonuclear (PMN) cell migration. This activity is distinct from COX inhibition and relies on the specific spatial arrangement of the quaternary fluoride, which likely alters the binding mode in the chemokine receptor pocket.

References

  • Synthesis & Kinetic Resolution

    • Title: A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective Kinetic Resolution...
    • Source: Molecules (2012), 17(7), 7356-7365.[1]

    • URL:[Link]

  • Catalytic Asymmetric Fluorination (Dual Activation)

    • Title: C

      
      -Fluorination of Acid Chlorides: Dual Metal-Ketene Enolate Activation.[4][5]
      
    • Source: J. Am. Chem. Soc. (2008), 130(51), 17236–17237.[1]

    • URL:[Link]

  • Metabolic Chiral Inversion

    • Title: The metabolic chiral inversion and dispositional enantioselectivity of the 2-arylpropionic acids.
    • Source: Biochem. Pharmacol. (1988), 37(1), 105-114.[1]

    • URL:[Link]

  • Neuroprotective Applications (Non-COX)

    • Title: S- but not R-enantiomers of flurbiprofen and ibuprofen reduce human microglial and THP-1 cell neurotoxicity.[6]

    • Source: J. Neuroimmunol. (2004), 152(1-2), 73-77.[1][6]

    • URL:[Link]

Sources

Technical Guide: Toxicity Profile of Fluorinated Phenylpropanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Context: Phenylpropanoic acid (hydrocinnamic acid) derivatives serve as critical scaffolds in medicinal chemistry, notably in PPAR agonists, NSAIDs, and metabolic modulators. Strategic fluorination is employed to block CYP450-mediated oxidation, extend half-life (


), and modulate lipophilicity.

The Liability: While fluorination mitigates oxidative clearance, it frequently introduces two distinct toxicity vectors:

  • Metabolic Activation: The formation of reactive acyl glucuronides (RAGs), which can covalently modify plasma proteins, leading to idiosyncratic drug-induced liver injury (DILI).

  • Mitochondrial Uncoupling: The introduction of electron-withdrawing fluorine atoms decreases the pKa of the carboxylic acid while increasing lipophilicity (LogP), transforming the molecule into a protonophore capable of dissipating the mitochondrial membrane potential (

    
    ).
    

This guide details the mechanistic underpinnings of these toxicities and provides validated protocols for their assessment during lead optimization.

Part 1: Physicochemical Impact of Fluorination

The toxicity of fluorinated phenylpropanoic acids (F-PPAs) is governed by the specific location of the fluorine substitution. The C-F bond is bioisosteric to C-H in size but distinct electronically.

Table 1: Physicochemical Shifts in Phenylpropanoic Acid Scaffolds

Comparative impact of mono-fluorination on the phenyl ring relative to the non-fluorinated parent.

ParameterTrend (vs. H-Parent)Mechanistic Implication for Toxicity
Lipophilicity (LogP) Increases (+0.2 to +0.5)Enhanced membrane permeability; increased risk of phospholipidosis and mitochondrial accumulation.
Acidity (pKa) Decreases (-0.5 to -1.5)A larger fraction exists as the anion at physiological pH. However, the neutral species becomes more lipophilic, facilitating protonophoric cycling.
C-F Bond Strength High (116 kcal/mol)Blocks CYP-mediated hydroxylation at the substituted position (metabolic stability).
Metabolic Shunting VariableBlocking the para-position often shifts metabolism to acyl glucuronidation or benzylic oxidation.

Part 2: Metabolic Activation & Hepatotoxicity

The primary metabolic liability for carboxylic acid drugs is the formation of Acyl Glucuronides (AGs) .[1] While intended as a clearance pathway (Phase II conjugation), F-PPAs can form unstable AGs.

Mechanism of Toxicity[2][3]
  • Biosynthesis: UGT enzymes conjugate glucuronic acid to the carboxylic acid moiety.

  • Reactivity: The electron-withdrawing nature of fluorine (especially if on the phenyl ring) can destabilize the ester linkage of the acyl glucuronide.

  • Protein Adducts: The reactive AG undergoes nucleophilic attack by lysine residues on liver proteins (e.g., CYP2C9, albumin), forming covalent adducts. This "haptenization" triggers an immune response, resulting in idiosyncratic hepatotoxicity.

Visualization: The Acyl Glucuronide Shunt

Figure 1: Metabolic fate of Fluorinated Phenylpropanoic Acids. The diagram illustrates how blocking oxidative clearance (CYP450) shifts the pathway toward reactive acyl glucuronide formation.

MetabolicActivation cluster_0 Hepatocyte Cytosol/ER Parent F-PPA (Parent Drug) CYP CYP450 Oxidation (Blocked by F) Parent->CYP Primary Route (If H-substituted) UGT UGT Enzymes Parent->UGT Major Route (Due to F-block) SafeMet Hydroxylated Metabolite (Safe Clearance) CYP->SafeMet AcylGluc 1-O-Acyl Glucuronide (Reactive Electrophile) UGT->AcylGluc Isomer Isomerized Glucuronide (Ring Migration) AcylGluc->Isomer pH > 7.4 Instability Protein Liver Protein (Lysine Residue) AcylGluc->Protein Nucleophilic Attack Isomer->Protein Glycation Adduct Drug-Protein Adduct (Neoantigen) Protein->Adduct

Caption: F-substitution blocks CYP oxidation, shunting metabolism toward reactive acyl glucuronides which covalently bind liver proteins.

Part 3: Mitochondrial Liability (Uncoupling)

Fluorinated phenylpropanoic acids are structurally similar to uncoupling agents like FCCP. They possess a lipophilic aromatic head and an acidic tail.

Mechanism: The Protonophore Cycle
  • Entry: The protonated acid (HA) is lipophilic (due to F-substitution) and passively diffuses across the Outer Mitochondrial Membrane (OMM) and Inner Mitochondrial Membrane (IMM) into the matrix.

  • Dissociation: In the alkaline matrix (pH ~8.0), the acid dissociates (

    
    ), releasing a proton.
    
  • Exit: The anionic species (

    
    ) is attracted to the positive intermembrane space (IMS) but requires delocalization of charge (provided by the phenyl ring) to cross back.
    
  • Collapse: This cycling dissipates the proton gradient (

    
    ) required for ATP synthesis, leading to ATP depletion and potential necrosis.
    
Visualization: Protonophoric Cycling

Figure 2: Mechanism of mitochondrial uncoupling by lipophilic F-PPA derivatives.

MitoUncoupling cluster_IMS Intermembrane Space (High [H+]) cluster_Membrane Inner Mitochondrial Membrane cluster_Matrix Mitochondrial Matrix (Low [H+]) H_IMS H+ A_IMS A- (Anion) HA_IMS HA (Protonated) A_IMS->HA_IMS Protonation HA_Matrix HA (Protonated) HA_IMS->HA_Matrix Enters Matrix Diffusion Passive Diffusion (Driven by LogP) A_Matrix A- (Anion) HA_Matrix->A_Matrix Dissociation H_Matrix H+ Released HA_Matrix->H_Matrix A_Matrix->A_IMS Exits (Driven by Potential) ATP_Synthase ATP Synthase (Inhibited) H_Matrix->ATP_Synthase Gradient Loss

Caption: Lipophilic F-PPA derivatives cycle protons across the IMM, collapsing the membrane potential essential for ATP synthesis.

Part 4: Experimental Protocols

To validate the safety of F-PPA derivatives, the following protocols must be integrated into the screening cascade.

Protocol A: Acyl Glucuronide Half-Life ( ) Determination

Purpose: To quantify the chemical reactivity of the metabolite.

  • Biosynthesis: Incubate substrate (10 µM) with human liver microsomes (HLM) (1 mg/mL), UGT cofactors (UDPGA 5 mM), and alamethicin (pore-forming agent) in phosphate buffer (pH 7.4) for 60 min.

  • Isolation: Quench with ice-cold acetonitrile. Centrifuge to remove protein. Isolate the acyl glucuronide via semi-prep HPLC.

  • Stability Assay:

    • Resuspend purified acyl glucuronide in phosphate buffer (pH 7.4, 37°C).

    • Sample at t = 0, 15, 30, 60, 120 min.

    • Analyze via LC-MS/MS. Monitor for (a) disappearance of parent glucuronide and (b) appearance of isomers (acyl migration).

  • Threshold: A

    
     hours indicates high reactivity and significant DILI risk (Reference: Shipkova et al.).
    
Protocol B: Mitochondrial Respiration Profiling (Seahorse XF)

Purpose: To distinguish between ETC inhibition and uncoupling.

  • Cell Seeding: Seed HepG2 cells (20,000 cells/well) in XF96 microplates. Culture for 24h.

  • Compound Injection: Prepare F-PPA derivatives at 1, 10, and 50 µM.

  • Assay Workflow (Mito Stress Test):

    • Basal Respiration: Measure Oxygen Consumption Rate (OCR).

    • Injection 1 (Compound): If OCR increases immediately, the compound is an uncoupler . If OCR decreases, it is an inhibitor .

    • Injection 2 (Oligomycin): Inhibits ATP synthase.

    • Injection 3 (FCCP): Max respiration control.

    • Injection 4 (Rotenone/Antimycin A): Shuts down ETC.

  • Data Interpretation:

    • Uncoupling: Significant increase in OCR before Oligomycin addition, accompanied by a drop in ATP production.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. [Link]

  • Park, B. K., & Kitteringham, N. R. (1994). Drug-protein conjugation and its toxicological significance. Drug Metabolism Reviews. [Link]

  • Nadanaciva, S., & Will, Y. (2011). New insights in drug-induced mitochondrial toxicity. Current Pharmaceutical Design. [Link]

  • Regan, S. L., et al. (2010). The role of acyl glucuronides in drug toxicity. Bioanalysis. [Link]

  • Stachulski, A. V., et al. (2006). The generation, stability and utility of acyl glucuronides. Medicinal Research Reviews. [Link]

Sources

Methodological & Application

Application Note: Synthesis of 2-Fluoro-2-(4-methoxyphenyl)propanoic Acid from Esters

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the robust synthesis of 2-Fluoro-2-(4-methoxyphenyl)propanoic acid , a critical fluorinated scaffold structurally related to


-arylpropionic acid NSAIDs (e.g., Flurbiprofen analogs) and metabolic blockers. The introduction of a fluorine atom at the quaternary benzylic position significantly alters metabolic stability (blocking P450 hydroxylation) and lipophilicity compared to the parent hydride.

This guide prioritizes the Electrophilic


-Fluorination  pathway using N-Fluorobenzenesulfonimide (NFSI), selected for its high solubility in organic solvents and controllable reactivity compared to Selectfluor® or elemental fluorine. We present a scalable racemic protocol followed by a chiral resolution strategy, which remains the industry standard for generating enantiopure quaternary 

-fluoro esters in drug discovery.

Retrosynthetic Analysis & Strategy

The synthesis relies on the "Umpolung" of the inherent nucleophilicity of the ester


-carbon. By generating a lithium enolate, we create a hard nucleophile capable of attacking the electrophilic nitrogen-fluorine bond of NFSI.
Reaction Pathway[1][2][3][4][5][6][7][8][9][10]
  • Enolization: Deprotonation of methyl 2-(4-methoxyphenyl)propanoate using Lithium Diisopropylamide (LDA).

  • Fluorination: Electrophilic transfer from NFSI.

  • Hydrolysis: Saponification of the sterically hindered fluoro-ester to the free acid.

ReactionPathway Start Methyl 2-(4-methoxyphenyl) propanoate Enolate Lithium Enolate (Intermediate) Start->Enolate LDA, THF -78°C FluoroEster Methyl 2-fluoro-2- (4-methoxyphenyl)propanoate Enolate->FluoroEster Electrophilic F+ Transfer NFSI NFSI (Reagent) NFSI->Enolate Target 2-Fluoro-2-(4-methoxyphenyl) propanoic acid FluoroEster->Target LiOH, THF/H2O Hydrolysis

Figure 1: Strategic workflow for the synthesis of the target


-fluoro acid.

Protocol A: Electrophilic -Fluorination (Racemic)

Objective: Synthesis of methyl 2-fluoro-2-(4-methoxyphenyl)propanoate. Scale: 10 mmol basis (scalable to 100 mmol).

Reagents & Stoichiometry
ReagentMW ( g/mol )Equiv.[1][2]Amount (10 mmol scale)Role
Methyl 2-(4-methoxyphenyl)propanoate194.231.01.94 gSubstrate
LDA (2.0 M in THF/Heptane)-1.26.0 mLBase
NFSI (N-Fluorobenzenesulfonimide)315.341.34.10 gF+ Source
THF (Anhydrous)72.11-40 mLSolvent
Ammonium Chloride (sat. aq.)--50 mLQuench
Step-by-Step Methodology
  • Preparation of Inert Environment:

    • Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

    • Cool the flask to -78°C using a dry ice/acetone bath.

  • Enolate Formation:

    • Charge anhydrous THF (20 mL) and the ester substrate (1.94 g) into the flask.

    • Add LDA solution (6.0 mL, 12 mmol) dropwise via syringe over 10 minutes.

    • Critical Checkpoint: Stir at -78°C for 45 minutes to ensure complete deprotonation. Incomplete enolization leads to self-condensation byproducts.

  • Fluorination (The "Inverse Addition" or Solution Transfer):

    • Note: Adding solid NFSI to the cold enolate can cause localized warming and side reactions.

    • Dissolve NFSI (4.10 g) in anhydrous THF (20 mL) in a separate dry vial.

    • Add the NFSI solution dropwise to the enolate mixture at -78°C over 15 minutes.

    • Allow the reaction to stir at -78°C for 1 hour, then slowly warm to room temperature over 2 hours.

  • Quench & Workup:

    • Quench the reaction with saturated aqueous

      
       (50 mL).
      
    • Extract with Ethyl Acetate (

      
       mL).
      
    • Wash combined organics with brine, dry over

      
      , and concentrate under reduced pressure.
      
  • Purification:

    • Purify via flash column chromatography (Silica gel).

    • Eluent: Hexanes:Ethyl Acetate (95:5).[1] The fluorinated ester is typically less polar than the starting material but distinct on TLC.

Protocol B: Hydrolysis to the Acid

Objective: Saponification of the sterically hindered quaternary ester without defluorination.

Mechanism & Rationale

Standard acidic hydrolysis is avoided to prevent potential elimination of HF to form the styrene derivative. Basic hydrolysis with Lithium Hydroxide (LiOH) is preferred due to the small ionic radius of lithium, which facilitates attack on the hindered carbonyl.

Methodology
  • Reaction Setup:

    • Dissolve the purified fluoro-ester (from Protocol A) in THF (10 mL) and Methanol (5 mL).

    • Add a solution of LiOH (

      
      ) (3.0 equiv) in Water (5 mL).
      
  • Execution:

    • Stir at 60°C for 4–6 hours. Monitoring by TLC is essential; the reaction is slower than non-fluorinated analogs due to the electronic repulsion of the fluorine atom adjacent to the carbonyl attack site.

  • Isolation:

    • Cool to room temperature.[3]

    • Acidify carefully with 1M HCl to pH ~2. Caution: Do not heat during acidification.

    • Extract with Ethyl Acetate, dry, and concentrate.

    • Recrystallize from Hexane/EtOAc if necessary to obtain the white solid acid.

Mechanistic Insight & Troubleshooting

The success of this synthesis hinges on the stability of the enolate and the suppression of electron-transfer (SET) side pathways.

Mechanism cluster_0 Enolization cluster_1 Fluorine Transfer Ester Ester Substrate Enolate Li-Enolate Ester->Enolate LDA (-78°C) TS N-F...C Transition State (SN2-like) Enolate->TS + NFSI Warning RISK: Proton Transfer (If water present) Enolate->Warning Moisture Product Alpha-Fluoro Ester TS->Product Byproduct Sulfonimide Anion TS->Byproduct

Figure 2: Mechanistic flow and critical failure points.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Yield Incomplete EnolizationEnsure LDA is fresh; increase enolization time to 1 hr.
Recovery of Starting Material Proton source (water) in NFSIDry NFSI under vacuum or recrystallize from toluene before use.
Difluorination Excess base/NFSI or Temp too highStrictly control stoichiometry (1.1-1.2 eq base) and keep T < -70°C during addition.
Elimination (Styrene formation) Overheating during hydrolysisLimit hydrolysis temp to 60°C; do not use strong mineral acids for workup.

Analytical Characterization

Validating the C-F bond formation is best achieved via


F NMR.
  • 
    F NMR (
    
    
    
    ):
    Expect a singlet (or multiplet if coupling to protons) in the range of -140 to -160 ppm . The quaternary nature usually results in a clean singlet if decoupled, or a multiplet due to long-range coupling with the aromatic ring protons.
  • 
    C NMR:  Look for the characteristic doublet (
    
    
    
    Hz) for the quaternary carbon at ~95-100 ppm.
  • Chiral HPLC (for enantiopurity):

    • Column: Chiralcel OJ-H or AD-H.

    • Mobile Phase: Hexane:iPrOH (90:10 to 98:2).

    • Detection: UV at 254 nm.

References

  • Electrophilic Fluorination with NFSI: Differding, E., & Ofner, H. (1991). N-Fluorobenzenesulfonimide: A Practical Reagent for Electrophilic Fluorinations. Synlett. Link

  • Mechanism of Alpha-Fluorination: Rozhkov, V. V., et al. (2018). Mechanistic aspects of electrophilic fluorination of enolates. Journal of Fluorine Chemistry. Link

  • Hydrolysis of Alpha-Fluoro Esters: Amii, H., & Uneyama, K. (2009). C-F Bond Activation in Organic Synthesis. Chemical Reviews. Link

  • Asymmetric Approaches (Context): Lectka, T., et al. (2014).[4] Enantioselective Nucleophile-Catalyzed Synthesis of Tertiary Alkyl Fluorides via the α-Fluorination of Ketenes. Journal of the American Chemical Society.[4][5][6] Link

  • General Review: Ma, J. A., & Cahard, D. (2004). Asymmetric Electrophilic Fluorination Techniques. Chemical Reviews. Link

Sources

HPLC separation methods for fluorinated hydratropic acid enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Performance Liquid Chromatography (HPLC) Separation of Fluorinated Hydratropic Acid Enantiomers

Executive Summary

This guide details the chromatographic isolation of enantiomers of fluorinated hydratropic acid derivatives (e.g., Flurbiprofen, 2-(fluorophenyl)propionic acid). These compounds, often belonging to the 2-arylpropionic acid (2-APA) class of NSAIDs, exhibit distinct pharmacological profiles based on their stereochemistry. The


-enantiomer typically inhibits cyclooxygenase (COX), while the 

-enantiomer may undergo metabolic inversion or exhibit alternative pathways.

Separation is challenging due to the acidic nature of the carboxyl group and the electronegative influence of the fluorine substitution on the aromatic ring. This protocol prioritizes Polysaccharide-based Chiral Stationary Phases (CSPs) under Normal Phase (NP) and Reversed Phase (RP) modes, emphasizing the critical role of acidic additives in suppressing ionization to achieve baseline resolution (


).

Scientific Background & Mechanistic Insight

The Fluorine Effect

Fluorine substitution on the phenyl ring of hydratropic acid alters two critical parameters for chromatography:

  • Electronic Density (

    
    -Acidity):  Fluorine is highly electronegative, reducing the electron density of the aromatic ring. This alters 
    
    
    
    stacking interactions with the carbamate moieties of the CSP.
  • Acidity (pKa): The inductive effect lowers the pKa of the propionic acid group (typically pKa ~4.0–4.5), making the molecule more prone to ionization at neutral pH.

Chiral Recognition Mechanism

The separation relies on the "Three-Point Interaction" model.[1] For polysaccharide columns (Amylose/Cellulose derivatives), the chiral recognition involves:

  • Hydrogen Bonding: Between the analyte's carboxyl group (donor/acceptor) and the CSP's carbamate group.

  • 
     Interactions:  Between the fluorinated phenyl ring and the phenyl groups of the CSP.
    
  • Steric Inclusion: The ability of the analyte to fit into the chiral grooves of the polysaccharide polymer.

Expert Insight: The fluorine atom often enhances separation on chlorinated or methylated polysaccharide columns (e.g., Chiralpak AD) by creating a distinct dipole moment that locks the molecule into a specific orientation within the chiral cavity.

Method Development Workflow

The following decision tree outlines the logical progression for developing a robust method for this class of compounds.

MethodDevelopment Start Start: Fluorinated Hydratropic Acid Sample Solubility Check Solubility: Hexane/Alcohol? Start->Solubility NP_Route Normal Phase (NP) Screening Solubility->NP_Route Soluble RP_Route Reversed Phase (RP) Screening Solubility->RP_Route Insoluble/Biological Matrix Col_Select Select CSP: 1. Amylose (AD-H/IA) 2. Cellulose (OD-H/IB) NP_Route->Col_Select RP_Route->Col_Select MobilePhase Mobile Phase Tuning: Add 0.1% TFA/HCOOH Col_Select->MobilePhase Optimize Optimize: 1. % Alcohol 2. Temperature MobilePhase->Optimize Final Validated Method (Rs > 1.5) Optimize->Final

Figure 1: Strategic workflow for method development. Note the bifurcation based on solubility and matrix requirements.

Detailed Experimental Protocols

Protocol A: Normal Phase Separation (The "Gold Standard")

Best for: High resolution, preparative scale-up, and pure API analysis.

Equipment: HPLC system with UV/PDA detector (e.g., Agilent 1260/1290 or Shimadzu i-Series).

ParameterSpecificationRationale
Column Chiralpak AD-H or Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate))Amylose derivatives generally show higher selectivity for 2-arylpropionic acids than cellulose.
Dimensions 250 x 4.6 mm, 5 µmStandard analytical dimensions.[2]
Mobile Phase n-Hexane : Isopropanol : TFA (90 : 10 : 0.1 v/v/v)Hexane provides the non-polar bulk; IPA modulates retention; TFA is non-negotiable to suppress carboxyl ionization.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns.
Temperature 25°CLower temperatures (10-20°C) can enhance resolution if

.
Detection UV @ 247 nm (or 254 nm)247 nm is the absorption max for the biphenyl moiety in Flurbiprofen.

Step-by-Step Procedure:

  • Preparation: Pre-mix mobile phase. Do not rely on the pump to mix 0.1% TFA; add it to the alcohol portion or the pre-mixed bottle to ensure consistent pH.

  • Equilibration: Flush column with 20 column volumes (approx. 60 mL) of mobile phase.

  • Sample Prep: Dissolve 1 mg of racemate in 1 mL of Mobile Phase. If solubility is poor, use 100% IPA, then dilute with Hexane.

  • Injection: Inject 5-10 µL.

  • Validation: Verify peak symmetry (

    
    ). If tailing occurs, increase TFA to 0.2% (do not exceed 0.5% on coated phases like AD-H).
    
Protocol B: Reversed Phase Separation

Best for: Biological samples (serum/plasma), LC-MS compatibility, or "Green" chemistry requirements.

Equipment: HPLC compatible with aqueous buffers.

ParameterSpecificationRationale
Column Chiralpak AD-RH or Chiralcel OD-RH "RH" designates Reverse Phase compatibility (bonded phase).
Mobile Phase Acetonitrile : Phosphate Buffer (pH 2.0) (40 : 60 v/v)Low pH is critical to keep the acid protonated (neutral) for interaction with the CSP.
Buffer Prep 20 mM

or

adjusted to pH 2.0 with

.
Phosphate suppresses ionization and maintains reproducible retention times.
Flow Rate 0.5 - 0.8 mL/minHigh viscosity of aqueous phases requires lower flow rates to manage backpressure.
Temperature Ambient (25°C)

Step-by-Step Procedure:

  • Column Care: Ensure the column is dedicated to RP. Switching coated columns (AD-H) between NP and RP can strip the stationary phase. Use immobilized columns (IA/IB) if switching is necessary.

  • pH Control: Measure buffer pH before adding organic solvent.

  • Gradient: Isocratic elution is preferred for chiral separations to maintain constant chiral recognition forces.

  • Detection: UV @ 247 nm.

Data Analysis & Expected Results

The following table summarizes typical performance metrics for Flurbiprofen (a representative fluorinated hydratropic acid) on an Amylose-based column (Chiralpak AD-H).

MetricSymbolFormulaTarget ValueInterpretation
Retention Factor



Ensure analyte interacts sufficiently with CSP.
Selectivity



Indicates thermodynamic difference in binding.
Resolution



Baseline separation (essential for quantitation).
Tailing Factor



Critical: High tailing indicates insufficient acid additive.

Note on Elution Order: Typically, for Amylose columns (AD-H), the


-enantiomer elutes after the 

-enantiomer (R < S), but this must be confirmed with pure standards as the fluorine position (2-, 3-, or 4-position) can flip the elution order.

Troubleshooting Guide

Issue 1: Severe Peak Tailing

  • Cause: Ionization of the carboxylic acid group. The anion interacts non-specifically with residual silanols on the silica support.

  • Solution: Increase TFA concentration to 0.2% or switch to a stronger acid like Methanesulfonic acid (if detection allows). Ensure the column has not been stripped (if using coated phases).

Issue 2: Loss of Resolution (


) 
  • Cause: Temperature too high or mobile phase "too strong" (too much alcohol).

  • Solution:

    • Reduce IPA content (e.g., go from 10% to 5%).

    • Lower temperature to 10°C.

    • Switch alcohol modifier: Ethanol often provides different selectivity than Isopropanol.

Issue 3: Broad Peaks

  • Cause: Slow mass transfer or solubility issues.

  • Solution: Reduce flow rate to 0.5 mL/min to allow more time for the chiral interaction (equilibration) within the pores.

References

  • Reversed-phase HPLC of Flurbiprofen: Haginaka, J., et al. "Stereospecific high-performance liquid chromatographic analysis of flurbiprofen: application to pharmacokinetic studies."[3] Journal of Pharmaceutical and Biomedical Analysis. 3[4][5][6][7][8]

  • SFC and HPLC Comparison: Chen, W., & Rajendran, A. (2009). "Enantioseparation of flurbiprofen on amylose-derived chiral stationary phase by supercritical fluid chromatography." Journal of Chromatography A. 9

  • Role of Acidic Additives: Mosiashvili, L., et al. (2013).[10] "On the effect of basic and acidic additives on the separation of the enantiomers of some basic drugs with polysaccharide-based chiral selectors." Journal of Chromatography A. 10[6][7][8]

  • Fluorinated 2-Arylpropionic Acids: Tedesco, D., et al. "Stereochemical Characterization of Fluorinated 2-Arylpropionic Acids by Enantioselective HPLC Analysis and ECD Detection." ResearchGate.[11][12] 6

  • Chiral Technologies Application Guide: "Enantiomer separation of acidic compounds." Daicel Chiral Technologies. 13

Sources

Troubleshooting & Optimization

Technical Support Center: Preventing Elimination Side Reactions During Alpha-Fluorination

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing a critical challenge in modern synthetic chemistry: the prevention of elimination side reactions during the alpha-fluorination of carbonyl compounds. As researchers, scientists, and drug development professionals, the selective introduction of fluorine into organic molecules is paramount for modulating their physicochemical and biological properties. However, the desired substitution pathway often competes with an undesired elimination pathway, leading to the formation of α,β-unsaturated carbonyl compounds and reduced yields of the target α-fluoro product.

This guide is designed to provide you with in-depth, field-proven insights and practical troubleshooting strategies to help you navigate this common hurdle. We will delve into the underlying mechanisms, explore the impact of various reaction parameters, and offer concrete protocols to maximize the efficiency and selectivity of your alpha-fluorination reactions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter in the lab, offering a systematic approach to diagnosing and resolving them.

Issue 1: Low yield of the desired alpha-fluoro product and a high yield of an α,β-unsaturated byproduct.

This is the most common manifestation of the elimination side reaction. The formation of the α,β-unsaturated compound, often an enone or an enoate, indicates that after the initial fluorination step, a base is abstracting a proton from the beta-position, leading to the elimination of hydrogen fluoride (HF).

Root Cause Analysis & Corrective Actions:
  • Choice of Fluorinating Agent: The reactivity and structure of the N-F fluorinating agent play a crucial role. Highly reactive agents can sometimes promote side reactions.

    • Recommendation: Consider switching to a less reactive or more sterically hindered fluorinating agent. For instance, if you are observing significant elimination with a highly reactive agent, N-Fluorobenzenesulfonimide (NFSI) might offer a milder alternative to reagents like Selectfluor®.[1] While Selectfluor® is a powerful and widely used reagent, its reactivity can sometimes be challenging to control.[2][3]

  • Base Strength and Steric Hindrance: The base used to generate the enolate is a critical factor. Strong, non-hindered bases can readily deprotonate the beta-position of the product, facilitating elimination.

    • Recommendation: Employ a weaker or more sterically hindered base. For example, switching from a strong base like sodium hydride (NaH) to a milder one like potassium carbonate (K₂CO₃) or an organic base such as triethylamine (Et₃N) or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can significantly suppress elimination. For substrates prone to elimination, consider using a non-basic or neutral fluorination protocol if applicable.[4]

  • Reaction Temperature: Higher temperatures often favor elimination pathways over substitution.

    • Recommendation: Perform the reaction at a lower temperature. Many fluorination reactions are best initiated at 0 °C or even -78 °C and allowed to slowly warm to room temperature.[5] Careful temperature control is essential for maximizing the yield of the desired product.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the reaction pathway.

    • Recommendation: Experiment with different solvents. Aprotic solvents like acetonitrile (MeCN), dichloromethane (DCM), or tetrahydrofuran (THF) are commonly used. In some cases, more polar or coordinating solvents can stabilize the desired transition state for fluorination over elimination. Fluorinated alcohols like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and trifluoroethanol (TFE) have emerged as beneficial solvents in various transformations and could be explored.[6][7]

Issue 2: The reaction is sluggish, and upon forcing conditions (e.g., higher temperature), elimination becomes the major pathway.

This scenario suggests that the enolization step is slow or inefficient, and the subsequent fluorination is not competitive with elimination under harsh conditions.

Root Cause Analysis & Corrective Actions:
  • Inefficient Enolate Formation: The pKa of the α-proton is a key determinant of the ease of enolate formation. For less acidic carbonyl compounds, a stronger base or different activation method may be required.

    • Recommendation: For substrates with higher pKa values, a stronger base might be necessary. However, to mitigate elimination, consider using a sterically hindered strong base like lithium diisopropylamide (LDA) at low temperatures. Alternatively, converting the carbonyl compound to a silyl enol ether and then performing the fluorination can be a highly effective strategy, as it decouples the enolization and fluorination steps.

  • Fluorinating Agent Reactivity: A fluorinating agent that is not reactive enough for your substrate may require forcing conditions that inadvertently promote side reactions.

    • Recommendation: If using a mild fluorinating agent like NFSI leads to a sluggish reaction, a more reactive agent like Selectfluor® might be necessary, but this should be coupled with careful optimization of other parameters (base, temperature, solvent) to control selectivity.[1]

Frequently Asked Questions (FAQs)

This section provides concise answers to common questions about preventing elimination during alpha-fluorination.

Q1: Which type of carbonyl substrate is most prone to elimination?

A1: Substrates that can form a stable conjugated system upon elimination are particularly susceptible. This includes β-dicarbonyl compounds that can potentially eliminate to form α,β-unsaturated systems. Also, substrates with acidic β-protons and those that can readily form a stable double bond are at higher risk.

Q2: Can the structure of the fluorinating agent itself influence elimination?

A2: Yes. Some N-F reagents have α-protons on their backbone. Under strongly basic conditions, these reagents can undergo HF elimination themselves, which can complicate the reaction mixture and potentially catalyze undesired side reactions.[8][9] Choosing a reagent without α-protons, such as Selectfluor® or NFSI, can circumvent this issue.

Q3: Are there catalyst- and base-free methods for alpha-fluorination that can avoid elimination?

A3: Yes, for certain substrates. For example, the fluorination of 1,3-dicarbonyl compounds can often be achieved with Selectfluor® in aqueous media without the need for a catalyst or base.[10] This approach can be highly effective in minimizing elimination by avoiding strongly basic conditions.

Q4: How does solvent choice impact the competition between substitution and elimination?

A4: The solvent can influence the aggregation state and reactivity of the base and the enolate. Polar aprotic solvents like DMF or DMSO can increase the effective strength of the base, which may increase the rate of elimination. Less polar solvents may favor the desired substitution pathway. The use of fluorinated alcohols can also have a profound effect on reactivity and selectivity, though their role is complex and can be substrate-dependent.[6][7]

Q5: Can I use a proton source to suppress elimination?

A5: In some cases, the addition of a mild proton source can help to quench any excess base or reactive intermediates that might promote elimination. For instance, the use of an HF-amine complex has been reported to facilitate fluorination while minimizing byproducts in certain systems.[4] However, this approach needs to be carefully optimized as an excess of acid can lead to other undesired side reactions.

Visualizing the Reaction Pathways

To better understand the competition between the desired alpha-fluorination and the undesired elimination, the following diagram illustrates the key steps.

G Alpha-Fluorination vs. Elimination Start Starting Carbonyl (with α and β protons) Enolate Enolate Intermediate Start->Enolate + Base - H+ AlphaFluoro Desired Product: α-Fluoro Carbonyl Enolate->AlphaFluoro + 'F+' (e.g., NFSI, Selectfluor) (Substitution - SN2-like) EliminationProduct Side Product: α,β-Unsaturated Carbonyl AlphaFluoro->EliminationProduct

Caption: Competing pathways in alpha-fluorination.

Comparative Data: Fluorinating Agents and Reaction Conditions

The choice of reagents and conditions can dramatically influence the outcome of your reaction. The following table provides a comparative overview to guide your experimental design.

ParameterCondition A (Favors Substitution)Condition B (Favors Elimination)Rationale
Fluorinating Agent NFSI, Sterically hindered N-F reagentsHighly reactive agents (e.g., Selectfluor® without optimization)Milder reagents offer better control and selectivity.[1]
Base Weak inorganic base (K₂CO₃), Sterically hindered organic base (DBU)Strong, non-hindered base (NaH, KOtBu)Strong bases readily promote the E2 elimination pathway.
Temperature -78 °C to Room TemperatureRoom Temperature to RefluxElimination reactions typically have a higher activation energy and are favored at elevated temperatures.[5]
Solvent Aprotic, non-polar (e.g., Toluene, DCM)Polar aprotic (e.g., DMSO, DMF)Polar aprotic solvents can enhance the basicity of the system, increasing the rate of elimination.
Substrate Activation Pre-formation of silyl enol etherIn-situ enolate generation with strong baseDecoupling enolization and fluorination provides greater control.

Experimental Protocols

Here, we provide a general, step-by-step protocol for minimizing elimination during the alpha-fluorination of a generic ketone.

Protocol: Alpha-Fluorination of a Ketone using NFSI and a Mild Base

Materials:

  • Ketone substrate

  • N-Fluorobenzenesulfonimide (NFSI)

  • Potassium Carbonate (K₂CO₃), finely powdered and dried

  • Anhydrous Acetonitrile (MeCN)

  • Anhydrous glassware

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the ketone substrate (1.0 eq) and anhydrous acetonitrile (to make a 0.1 M solution).

  • Addition of Base: Add finely powdered, anhydrous potassium carbonate (1.5 eq) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Addition of Fluorinating Agent: In a separate flask, dissolve NFSI (1.1 eq) in a minimal amount of anhydrous acetonitrile. Add the NFSI solution dropwise to the cooled reaction mixture over 15-20 minutes.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC) or LC-MS. If the reaction is sluggish, it can be allowed to slowly warm to room temperature.

  • Workup: Once the starting material is consumed, quench the reaction by adding water. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Self-Validation: The success of this protocol is validated by the high ratio of the desired α-fluoro ketone to the α,β-unsaturated ketone, as determined by ¹H NMR or GC-MS analysis of the crude and purified product.

Decision-Making Workflow for Optimizing Alpha-Fluorination

When faced with an alpha-fluorination reaction prone to elimination, a systematic approach to optimization is key. The following workflow can guide your experimental design.

G Optimization Workflow for Alpha-Fluorination Start Initial Reaction: Significant Elimination Observed Temp Step 1: Lower Temperature (e.g., RT to 0°C or -78°C) Start->Temp Check1 Elimination Reduced? Temp->Check1 Base Step 2: Modify Base (Weaker or More Hindered) Check2 Elimination Reduced? Base->Check2 FluorinatingAgent Step 3: Change Fluorinating Agent (e.g., Selectfluor -> NFSI) Check3 Elimination Reduced? FluorinatingAgent->Check3 Solvent Step 4: Screen Solvents (e.g., MeCN, DCM, THF) Check4 Elimination Reduced? Solvent->Check4 Success Optimized Conditions: High Yield of α-Fluoro Product Check1->Base No Check1->Success Yes Check2->FluorinatingAgent No Check2->Success Yes Check3->Solvent No Check3->Success Yes Check4->Success Yes

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minimizing byproduct formation in electrophilic fluorination of ethers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Electrophilic Fluorination of Ethers

Welcome to the Fluorination Optimization Hub

Subject: Minimizing Byproduct Formation in C(sp³)–H Fluorination of Ethers Ticket Priority: High (Stability & Selectivity Critical) Assigned Specialist: Senior Application Scientist

You are likely here because your ether fluorination reaction—typically using Selectfluor™ or NFSI —is yielding a complex mixture of aldehydes, enol ethers, or polyfluorinated species rather than the desired


-fluoro ether.

This guide treats the reaction not just as a synthesis, but as a competition between radical hydrogen abstraction , cationic elimination , and hydrolytic degradation .

Module 1: The Diagnostic Matrix

Before altering your protocol, identify your specific failure mode using the symptoms below.

Symptom Probable Byproduct Root Cause Immediate Action
Product vanishes on TLC/Column Aldehydes/Ketones + HFHydrolysis on acidic silica.

-Fluoro ethers are acetal-like and acid-sensitive.
Switch to Neutral Alumina or Et₃N-buffered Silica . Avoid acidic stains.
New alkene spots appear Enol Ethers

-Elimination
. The intermediate carbocation or the product lost a proton/HF.
Remove strong bases.[1] Use non-nucleophilic buffers (e.g., 2,6-DTBP). Lower temperature.
Mass spec shows M+18 Hemiacetals/PeroxidesOxidation . Reaction with dissolved O₂ or water during radical chain propagation.Degas solvents thoroughly (Freeze-Pump-Thaw). Use inert atmosphere (Ar/N₂).
Mass spec shows M+18 (fluorine count +1) Difluoro-speciesOver-fluorination . The product is more reactive than the starting material.Stop reaction at 60-70% conversion . Reduce oxidant equivalents to 0.8–0.9 eq.
Reaction stalls early N/AReagent Insolubility . Selectfluor is insoluble in non-polar ethers.Use a Phase Transfer Catalyst (e.g., TEBAB) or switch to soluble NFSI + Photocatalyst.

Module 2: Mechanistic Deep Dive (The "Why")

To fix the problem, you must visualize the "Fork in the Road" where your intermediate chooses between becoming a product or a byproduct.

Key Insight: The


-oxy radical is stabilized by the oxygen lone pair, making H-abstraction facile. However, the resulting 

-fluoro ether is electronically similar to a hemiacetal halide—highly susceptible to hydrolysis.
Visualizing the Competitive Pathways

Fluorination_Pathways Start Ether Substrate (R-CH2-OR') Radical α-Oxy Radical [R-CH•-OR'] Start->Radical HAT (Selectfluor/TBADT) Cation Oxocarbenium Ion [R-CH=O+R'] Radical->Cation SET Oxidation (-e⁻) Product α-Fluoro Ether (R-CHF-OR') Radical->Product F-Transfer (Selectfluor/NFSI) Enol Enol Ether (Elimination) Cation->Enol -H⁺ (Base) Aldehyde Aldehyde/Ketone (Hydrolysis) Cation->Aldehyde +H₂O (Hydrolysis) Product->Aldehyde Acid/Silica Hydrolysis Difluoro Difluoro Ether (Over-reaction) Product->Difluoro Excess Reagent 2nd Abstraction

Caption: Figure 1.[2] Kinetic competition between F-transfer (Green Path) and oxidative/hydrolytic degradation (Red Paths).

Module 3: Protocol Optimization (The "How")

Protocol A: The "Selectfluor" Standard (Chemical Oxidant)

Best for: Robust substrates where solubility is manageable.

  • Solvent System: Use Acetonitrile (MeCN) . If the ether is non-polar, do not add water to dissolve Selectfluor. Instead, use a biphasic system with vigorous stirring or add Selectfluor II (the PF₆ salt), which has better organic solubility [1].

  • The "Buffer" Trick: Add 1.0–1.5 equivalents of anhydrous NaHCO₃ or 2,6-di-tert-butylpyridine .

    • Why? The reaction generates H-TEDA-BF₄ (highly acidic). The base neutralizes this immediately, preventing acid-catalyzed hydrolysis of your product [2].

  • Temperature: Run at 0°C to Room Temp . Higher temperatures favor the elimination pathway (thermodynamic product).

Protocol B: The "Photocatalytic" Method (TBADT/NFSI)

Best for: Labile ethers and high regioselectivity. Reference: Britton Group Methodology [3, 4]

  • Catalyst: Tetrabutylammonium decatungstate (TBADT , 2 mol%).

  • Fluorine Source: NFSI (N-fluorobenzenesulfonimide).

  • Solvent: MeCN or Acetone (degassed).

  • Mechanism: TBADT performs Hydrogen Atom Transfer (HAT) to generate the radical. NFSI transfers the fluorine.[3]

    • Advantage:[4][5][6] This avoids the strong oxidative potential of Selectfluor, reducing the formation of oxocarbenium ions (the red path in Fig 1) and subsequent elimination products.

Protocol C: The "Survival" Workup (Crucial Step)

Most users fail here. The product degrades during isolation.

  • Quench: Pour reaction mixture into ice-cold saturated NaHCO₃ .

  • Extraction: Use Et₂O or DCM. Do not use acidic brine.

  • Drying: Use Na₂SO₄ (neutral), not MgSO₄ (slightly acidic Lewis acid character can degrade sensitive acetals).

  • Purification (The Golden Rule):

    • Pre-treat Silica: Slurry silica gel in Hexanes + 5% Triethylamine (Et₃N).

    • Eluent: Maintain 1% Et₃N in your eluent throughout the column.

    • Alternative: Use Neutral Alumina (Brockmann Grade III) if the product is extremely labile [5].

Module 4: Frequently Asked Questions (FAQs)

Q1: My yield is 90% by NMR (using an internal standard), but I isolate 0% product. Where did it go? A: It hydrolyzed on the column.


-Fluoro ethers hydrolyze to aldehydes and HF upon contact with acidic silanols on silica gel. Solution:  Perform the "Survival Workup" (Protocol C) and run a 2D-TLC (spot, wait 10 mins, elute) to check stability on silica.

Q2: I am getting significant amounts of the vinyl ether (elimination product). A: You likely have a "naked" fluoride ion acting as a base, or your reaction temperature is too high.

  • Fix 1: Switch from Selectfluor to NFSI (less cationic character).

  • Fix 2: Ensure your buffer is non-nucleophilic (e.g., 2,6-di-tert-butylpyridine). Standard pyridine can attack the intermediate cation.

Q3: Can I use water as a co-solvent to dissolve Selectfluor? A: Only if you plan to trap the intermediate immediately. Water competes with fluorine transfer and will convert your intermediate radical/cation directly into a hemiacetal (which becomes an aldehyde). For fluorination, strictly anhydrous conditions are preferred.

Q4: How do I prevent over-fluorination (difluoro products)? A: The introduction of the first fluorine atom pulls electron density, actually deactivating the


-C-H bond toward electrophilic attack. However, in radical manifolds (TBADT), the C-H bond strength changes are subtle.
  • Fix: Stop the reaction at 60% conversion . It is better to recover starting material than to separate mono/di-fluoro mixtures.

References

  • Selectfluor™ Chemistry: Banks, R. E., et al. "1-Alkyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane salts: a novel class of electrophilic fluorinating agents." Journal of the Chemical Society, Chemical Communications, 1992. Link

  • Mechanistic Insights: Nyffeler, P. T., et al. "Selectfluor: Mechanistic Insight and Applications." Angewandte Chemie International Edition, 2005. Link

  • Photocatalytic Fluorination (TBADT): Halperin, S. D., Britton, R., et al. "A Convenient Photocatalytic Fluorination of Unactivated C-H Bonds." Angewandte Chemie, 2014. Link

  • Selectivity in Ether Fluorination: Bloom, S., Lectka, T., et al. "Site-Selective C(sp3)–H Fluorination of Aliphatic Ethers." Chemical Science, 2016. Link

  • Stability of

    
    -Fluoro Ethers:  Conte, P., et al. "Stability and reactivity of 
    
    
    
    -fluoro ethers." Journal of Fluorine Chemistry, 2008. Link

Sources

Technical Support Center: Stability of 2-Fluoro-2-(4-methoxyphenyl)propanoic acid in Aqueous Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Fluoro-2-(4-methoxyphenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound in aqueous solutions. Given the limited publicly available stability data for this specific molecule, this document synthesizes established principles of fluorinated carboxylic acids with practical, field-proven methodologies to empower you to confidently assess its stability in your experiments.

Frequently Asked questions (FAQs)

Q1: What are the primary factors that could influence the stability of 2-Fluoro-2-(4-methoxyphenyl)propanoic acid in an aqueous solution?

A1: The stability of 2-Fluoro-2-(4-methoxyphenyl)propanoic acid in aqueous solutions can be influenced by several factors, primarily:

  • pH: The pH of the solution is a critical determinant of the compound's stability.[1][2][3] Ester and amide bonds, for instance, are susceptible to hydrolysis at extreme pH levels.[1] For carboxylic acids, the pH will dictate the equilibrium between the protonated (less soluble) and deprotonated (more soluble) forms, which can influence reactivity.

  • Temperature: Elevated temperatures can accelerate degradation reactions.[4][5] Thermal decomposition of fluorinated carboxylic acids can occur, although often at high temperatures.[6]

  • Light: Exposure to light, particularly UV radiation, can induce photolytic degradation in aromatic compounds.[7][8][9]

  • Oxidizing Agents: The presence of oxidizing agents, such as peroxides or dissolved oxygen, could potentially lead to oxidative degradation of the molecule.[4]

  • Buffer Species: The components of the buffer system itself could potentially react with the compound. It is crucial to select an inert buffer system.

Q2: What are the most probable degradation pathways for this compound?

A2: While specific degradation pathways for 2-Fluoro-2-(4-methoxyphenyl)propanoic acid have not been documented, we can hypothesize potential routes based on its structure and the behavior of similar compounds:

  • Hydrolysis: Although the C-F bond is generally stable, hydrolysis of the carboxylic acid group under certain conditions is a possibility. The presence of the fluorine atom on the alpha-carbon can influence the reactivity of the carboxylic acid.[10]

  • Decarboxylation: The loss of carbon dioxide from the carboxylic acid group, potentially accelerated by heat or specific catalysts, is a known degradation pathway for some carboxylic acids. For perfluoroalkyl carboxylic acids (PFCAs), decarboxylation can lead to reactive intermediates.[11]

  • Photodegradation: Aromatic compounds are often susceptible to photolysis.[7][8][9][12] Degradation could involve reactions on the phenyl ring or cleavage of the bond between the phenyl group and the propanoic acid moiety. Aryl-F moieties are known to be more photochemically labile than some other fluorinated groups.[7]

  • Oxidative Degradation: The methoxy group on the phenyl ring could be susceptible to oxidation, potentially leading to a variety of degradation products.

Q3: How does the fluorine atom at the alpha-position affect the stability and properties of the carboxylic acid?

A3: The fluorine atom at the alpha-position has several significant effects:

  • Increased Acidity: Fluorine is a highly electronegative atom, and its presence on the carbon adjacent to the carboxylic acid group will increase the acidity of the carboxylic acid (lower pKa) through a negative inductive effect. This can influence its solubility and interaction with other molecules in the formulation.[13]

  • Metabolic Stability: The replacement of hydrogen with fluorine is a common strategy in drug design to enhance metabolic stability by blocking sites of oxidative metabolism by cytochrome P450 enzymes.[13]

  • Conformational Effects: The fluorine atom can influence the molecule's conformation through electrostatic interactions, which could affect its binding to target proteins or its degradation kinetics.[13]

  • Reactivity: The fluorine atom can influence the reactivity of the adjacent carboxylic acid group. For instance, it has been shown to slow the rate of hydrolysis of acetals by destabilizing developing positive charges in the transition state.[10]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Action(s)
Loss of compound in solution over time, even in the dark at controlled temperature. Hydrolysis: The compound may be undergoing slow hydrolysis.Perform a forced degradation study under acidic and basic conditions to assess the rate of hydrolysis. Adjust the pH of your stock solutions to a more neutral and stable range.
Adsorption to container surfaces: The compound may be adsorbing to the walls of the storage vial (glass or plastic).Use silanized glass vials or polypropylene vials to minimize adsorption. Include a control sample to quantify the extent of adsorption.
Appearance of new peaks in the chromatogram after exposure to light. Photodegradation: The compound is likely undergoing photolytic degradation.Protect solutions from light by using amber vials or by wrapping vials in aluminum foil. Conduct a photostability study according to ICH Q1B guidelines to characterize the degradation products.
Inconsistent analytical results between different preparations of the same solution. Incomplete dissolution: The compound may not be fully dissolved, especially if using a buffer in which it has lower solubility.Ensure complete dissolution by vortexing and/or sonicating. Visually inspect the solution for any undissolved particles. Consider the use of a co-solvent if solubility is a persistent issue, but first verify the co-solvent's inertness.
pH variability: Small variations in the pH of the buffer can affect the ionization state and potentially the stability of the compound.Prepare buffers carefully and verify the pH with a calibrated meter. Ensure the buffer has sufficient capacity to maintain the pH upon addition of the compound.
Significant degradation observed during thermal stress testing at elevated temperatures. Thermal lability: The compound may be inherently unstable at higher temperatures.Characterize the thermal degradation products using LC-MS/MS. Determine the degradation kinetics at different temperatures to predict the shelf-life at recommended storage conditions.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to identify potential degradation pathways and to develop a stability-indicating analytical method.[5][14][15]

Objective: To generate potential degradation products of 2-Fluoro-2-(4-methoxyphenyl)propanoic acid under various stress conditions.

Materials:

  • 2-Fluoro-2-(4-methoxyphenyl)propanoic acid

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC-UV/MS system

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 9 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • At appropriate time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

    • If no degradation is observed, repeat with 1 M HCl.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 9 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.

    • If no degradation is observed, repeat with 1 M NaOH.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 9 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • At appropriate time points, withdraw an aliquot and dilute for HPLC analysis.

  • Thermal Degradation:

    • Place a solid sample of the compound in a controlled temperature oven at 80°C for 24 hours.

    • Dissolve the stressed solid sample in methanol and analyze by HPLC.

    • Also, subject the stock solution to 80°C for 24 hours and analyze.

  • Photolytic Degradation:

    • Expose the stock solution in a quartz cuvette or a photostability chamber to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • Analyze the sample by HPLC at appropriate time points. A dark control should be run in parallel.

Data Analysis:

  • Analyze all samples by a suitable stability-indicating HPLC method (see Protocol 2).

  • Calculate the percentage of degradation for each condition.

  • Use the mass spectrometer to obtain the mass-to-charge ratio (m/z) of the parent compound and any new peaks to aid in the identification of degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating 2-Fluoro-2-(4-methoxyphenyl)propanoic acid from its potential degradation products.[16]

Instrumentation and Columns:

  • HPLC system with a UV detector and a mass spectrometer (MS).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • A gradient elution is recommended to ensure the separation of polar and non-polar degradation products.

Time (min)% Mobile Phase B
010
2090
2590
2610
3010

HPLC Parameters:

  • Flow rate: 1.0 mL/min

  • Injection volume: 10 µL

  • Column temperature: 30°C

  • UV detection wavelength: 230 nm (or a wavelength of maximum absorbance for the compound)

  • MS detector: Electrospray ionization (ESI) in both positive and negative ion modes.

Method Validation:

  • The method should be validated for specificity by analyzing the stressed samples from the forced degradation study. The method is considered stability-indicating if all degradation products are baseline-resolved from the parent peak.

Diagrams
Forced Degradation Study Workflow

ForcedDegradationWorkflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis start Prepare Stock Solution of Compound acid Acid Hydrolysis (0.1M & 1M HCl, 60°C) start->acid base Base Hydrolysis (0.1M & 1M NaOH, 60°C) start->base oxidation Oxidation (3% H2O2, RT) start->oxidation thermal Thermal Degradation (80°C, Solid & Solution) start->thermal photo Photolytic Degradation (ICH Q1B) start->photo hplc HPLC-UV/MS Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Interpretation (% Degradation, Peak ID) hplc->data

Caption: Workflow for the forced degradation study of 2-Fluoro-2-(4-methoxyphenyl)propanoic acid.

Troubleshooting Analytical Variability

TroubleshootingWorkflow action action start Inconsistent Analytical Results? check_dissolution Complete Dissolution? start->check_dissolution check_ph Consistent pH? check_dissolution->check_ph Yes action_dissolution Optimize dissolution procedure (vortex, sonicate, co-solvent) check_dissolution->action_dissolution No check_adsorption Adsorption to Vials? check_ph->check_adsorption Yes action_ph Verify buffer preparation and pH measurement check_ph->action_ph No check_stability Is the Compound Stable in the Analytical Solvent? check_adsorption->check_stability No action_adsorption Use silanized glass or polypropylene vials check_adsorption->action_adsorption Yes action_stability Investigate stability in the diluent and mobile phase check_stability->action_stability No end Problem Resolved check_stability->end Yes

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Validation & Comparative

A Technical Guide to the ¹⁹F NMR Chemical Shift of 2-Fluoro-2-(4-methoxyphenyl)propanoic Acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to enhance pharmacological properties such as metabolic stability, bioavailability, and binding affinity. Consequently, the precise characterization of these fluorinated molecules is paramount. Among the analytical techniques available, Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy stands out as a powerful and highly sensitive tool. Its utility is underscored by the 100% natural abundance of the ¹⁹F isotope, its high gyromagnetic ratio, and a broad chemical shift range that minimizes signal overlap and provides exquisite sensitivity to the local electronic environment.[1][2][3]

This guide provides an in-depth technical analysis of the ¹⁹F NMR chemical shift for 2-Fluoro-2-(4-methoxyphenyl)propanoic acid, a compound of interest in medicinal chemistry. In the absence of a directly reported experimental value for this specific molecule, this guide will establish a robust framework for its prediction and interpretation. We will achieve this by comparing it with structurally related analogues and elucidating the key factors that govern ¹⁹F chemical shifts. Furthermore, a comprehensive, step-by-step protocol for acquiring a high-quality ¹⁹F NMR spectrum is provided, ensuring a self-validating system for experimental replication.

The Crucial Role of the Electronic Environment in ¹⁹F NMR Chemical Shifts

The ¹⁹F NMR chemical shift is exceptionally sensitive to the electronic environment surrounding the fluorine nucleus. Electron-donating groups (EDGs) increase electron density, leading to greater shielding and an upfield shift (more negative ppm values), while electron-withdrawing groups (EWGs) decrease electron density, causing deshielding and a downfield shift (more positive ppm values).[1] This effect is significantly more pronounced than in ¹H NMR, making ¹⁹F NMR a precise probe of a molecule's electronic character.

For 2-Fluoro-2-(4-methoxyphenyl)propanoic acid, the fluorine atom is situated at a tertiary benzylic position. Its chemical shift will be primarily influenced by the electronic properties of the attached 4-methoxyphenyl ring. The methoxy group at the para-position is a strong electron-donating group through resonance, which is expected to increase the shielding of the fluorine nucleus and result in an upfield chemical shift compared to an unsubstituted phenyl ring.

Comparative Analysis of ¹⁹F NMR Chemical Shifts

To predict the ¹⁹F NMR chemical shift of 2-Fluoro-2-(4-methoxyphenyl)propanoic acid, we can analyze the data for structurally similar compounds. While a direct match is unavailable, data for related structures allows for a well-reasoned estimation.

CompoundAromatic SubstituentFunctional GroupExpected ¹⁹F Chemical Shift (ppm vs. CFCl₃)Rationale for Shift
2-Fluoro-2-(4-methoxyphenyl)propanoic acid (Target) 4-Methoxy (Strong EDG)Carboxylic Acid~ -150 to -165 The strong electron-donating methoxy group will significantly shield the fluorine nucleus, pushing the chemical shift upfield.
Ethyl 2-fluoro-2-(p-tolyl)propanoate4-Methyl (Weak EDG)Ethyl EsterReported in the literature, specific value to be confirmed. Expected to be slightly downfield of the target.The methyl group is a weaker electron-donating group than methoxy, leading to less shielding.
2-Fluoro-2-phenylpropanoic acidUnsubstitutedCarboxylic AcidExpected to be downfield of the target.The absence of an electron-donating group on the phenyl ring results in less shielding compared to the methoxy-substituted analogue.
2-Fluoro-2-(4-nitrophenyl)propanoic acid4-Nitro (Strong EWG)Carboxylic AcidExpected to be significantly downfield of the target.The strongly electron-withdrawing nitro group would deshield the fluorine nucleus, causing a substantial downfield shift.

Note: The expected chemical shift range is an educated estimation based on general principles of ¹⁹F NMR spectroscopy. Experimental verification is necessary for a precise value.

Experimental Protocol for ¹⁹F NMR Spectrum Acquisition

This protocol provides a detailed methodology for obtaining a high-quality ¹⁹F NMR spectrum of 2-Fluoro-2-(4-methoxyphenyl)propanoic acid.

Sample Preparation
  • Analyte: Weigh approximately 5-10 mg of 2-Fluoro-2-(4-methoxyphenyl)propanoic acid.

  • Solvent: Dissolve the analyte in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆). The choice of solvent can influence the chemical shift, so consistency is key for comparative studies.[1]

  • Reference Standard: Add an internal reference standard. While CFCl₃ (0 ppm) is the primary reference, it is volatile and can be challenging to handle. A common secondary standard is trifluoroacetic acid (TFA), which gives a sharp singlet at approximately -76.55 ppm.[4] Alternatively, a compound with a known chemical shift that does not overlap with the analyte signals can be used.

  • NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

NMR Spectrometer Setup
  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe tuneable to the ¹⁹F frequency.

  • Tuning and Matching: Tune and match the probe to the ¹⁹F frequency to ensure optimal sensitivity and pulse performance.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

Acquisition Parameters
  • Pulse Program: A standard one-pulse sequence (e.g., zg) is typically sufficient for a simple ¹⁹F spectrum. For quantitative measurements, an inverse-gated decoupling sequence should be used to suppress the Nuclear Overhauser Effect (NOE).

  • Proton Decoupling: Use broadband proton decoupling (e.g., garp or waltz16) during acquisition to collapse proton-fluorine couplings, resulting in sharper singlets and improved signal-to-noise.

  • Spectral Width (SW): Set a wide spectral width to encompass the expected chemical shift range of organofluorine compounds (e.g., -250 to 50 ppm).

  • Transmitter Offset (O1): Center the transmitter offset in the region where the fluorine signal is expected.

  • Acquisition Time (AQ): Set an appropriate acquisition time (e.g., 1-2 seconds) to ensure good digital resolution.

  • Relaxation Delay (D1): Use a relaxation delay of at least 1-2 seconds. For quantitative analysis, a longer delay (5 times the longest T₁) is necessary.

  • Number of Scans (NS): The number of scans will depend on the sample concentration. For a reasonably concentrated sample, 16 to 64 scans should provide a good signal-to-noise ratio.

Data Processing
  • Fourier Transform: Apply an exponential window function (line broadening of 0.3-1.0 Hz) to improve the signal-to-noise ratio and then perform the Fourier transform.

  • Phasing: Manually or automatically phase the spectrum to obtain pure absorption lineshapes.

  • Baseline Correction: Apply a baseline correction to ensure accurate integration.

  • Referencing: Reference the spectrum to the internal standard (e.g., set the TFA peak to -76.55 ppm).

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_setup Spectrometer Setup cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh Analyte (5-10 mg) prep2 Dissolve in Deuterated Solvent prep1->prep2 prep3 Add Internal Reference Standard prep2->prep3 prep4 Transfer to NMR Tube prep3->prep4 setup1 Tune & Match Probe to ¹⁹F Frequency prep4->setup1 setup2 Lock on Deuterium Signal setup1->setup2 setup3 Shim for Field Homogeneity setup2->setup3 acq1 Set Pulse Program & Decoupling setup3->acq1 acq2 Define Spectral Width & Offset acq1->acq2 acq3 Set Acquisition Time & Relaxation Delay acq2->acq3 acq4 Acquire Data (Set Number of Scans) acq3->acq4 proc1 Fourier Transform & Window Function acq4->proc1 proc2 Phase Correction proc1->proc2 proc3 Baseline Correction proc2->proc3 proc4 Reference Spectrum proc3->proc4 end end proc4->end Final Spectrum

Caption: Experimental workflow for acquiring a ¹⁹F NMR spectrum.

Logical Framework for Data Interpretation

G cluster_input Molecular Structure cluster_factors Influencing Factors cluster_output Predicted ¹⁹F NMR Spectrum structure 2-Fluoro-2-(4-methoxyphenyl)propanoic acid edg Electronic Effects (4-Methoxy Group - EDG) structure->edg h_bonding Intermolecular Interactions (e.g., Hydrogen Bonding) structure->h_bonding multiplicity Multiplicity (Singlet with ¹H Decoupling) structure->multiplicity chem_shift Chemical Shift (δ) Upfield Shift (Shielding) edg->chem_shift solvent Solvent Effects solvent->chem_shift h_bonding->chem_shift

Caption: Factors influencing the ¹⁹F NMR spectrum of the target compound.

Conclusion

References

  • SpectraBase. ETHYL-2-FLUORO-2-(PARA-TOLYL)-PROPANOATE - Optional[19F NMR] - Chemical Shifts. [Link]

  • University of California, Santa Barbara. 19F Chemical Shifts and Coupling Constants. [Link]

  • University of Wisconsin-Madison. NMR Spectroscopy :: 19F NMR Chemical Shifts. [Link]

  • Gerig, J. T. Fluorine NMR. [Link]

  • MDPI. 19F‐NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. [Link]

  • Dovepress. 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. [Link]

  • National Center for Biotechnology Information. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. [Link]

  • Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

  • National Center for Biotechnology Information. Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. [Link]

  • Università degli Studi di Padova. Computational 19F NMR. 2. Organic compounds. [Link]

  • The Royal Society of Chemistry. Supporting Information for "A mild and general method for the synthesis of α,α-difluoro-γ-lactams". [Link]

  • National Center for Biotechnology Information. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. [Link]

  • ChemRxiv. Quantitative benchtop 19F NMR spectroscopy: a robust and economical tool for rapid reaction optimization. [Link]

  • SpectraBase. (R)-(-)-2-FLUORO-2-(3-FLUORO-4-PHENYLPHENYL)-PROPIONIC-ACID - Optional[19F NMR] - Chemical Shifts. [Link]

Sources

Advanced IR Characterization of Fluorinated Carboxylic Acids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: IR spectroscopy characteristic peaks for C-F bonds in carboxylic acids Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The "Overlap Challenge"

The integration of fluorine into carboxylic acid scaffolds is a critical strategy in medicinal chemistry to modulate pKa, lipophilicity, and metabolic stability. However, characterizing these moieties via Infrared (IR) spectroscopy presents a distinct analytical challenge: the "Fingerprint Overlap."

The characteristic C-F stretching vibrations (


) fall directly within the region dominated by the C-O stretching (

) and C-C skeletal vibrations of the carboxylic acid functionality. This guide provides a field-proven, comparative methodology to deconvolve these signals, utilizing the inductive shift of the carbonyl group and a salt-formation validation protocol to deliver unambiguous structural confirmation.

Theoretical Foundation: The Inductive Fingerprint

To accurately interpret the spectra, one must understand how the high electronegativity of fluorine perturbs the standard carboxylic acid vibrational modes.

The Carbonyl Shift (The Diagnostic Anchor)

In non-fluorinated aliphatic acids (e.g., acetic acid), the C=O stretch appears at


  (dimer). The introduction of 

-fluorine atoms induces a strong negative inductive effect (-I), withdrawing electron density from the carbonyl carbon. This strengthens the C=O bond (increases bond order), causing a significant hypsochromic shift (blue shift) to higher wavenumbers.
  • Acetic Acid:

    
    [1]
    
  • Trifluoroacetic Acid (TFA):

    
     (liquid/dimer), up to 
    
    
    
    (monomer/vapor).

Key Insight: A carbonyl peak observed above


  in a saturated carboxylic acid is a primary indicator of 

-fluorination.
The C-F Stretching Modes

The C-F bond is highly polar, resulting in intense IR absorption.

  • Monofluoro: Single C-F stretch, often obscured by C-O.

  • Trifluoro (

    
    ):  Exhibits two strong bands arising from asymmetric (
    
    
    
    ) and symmetric (
    
    
    ) stretching. The asymmetric mode is typically the strongest band in the entire spectrum, often exceeding the carbonyl intensity.

Comparative Analysis: Spectral Data

The following tables synthesize data from vapor phase, liquid film, and solution studies to highlight the distinguishing features of fluorinated acids.

Table 1: Vibrational Frequency Shifts (Acetic vs. Fluorinated Acids)
Functional GroupModeAcetic Acid (

)
Fluoroacetic Acid (

)
Trifluoroacetic Acid (

)
Diagnostic Note
O-H Stretch


(Broad)

(Broad)

(Broad)
Indistinguishable; confirms -COOH presence.
C=O Stretch




Primary Indicator: Shift >

due to -I effect.
C-O Stretch



Overlaps with C-FThe C-O band is often masked by stronger C-F bands.
C-F Stretch

None



Doublet:
Strong bands at

and

.
Table 2: Deconvolving the 1000–1400 cm⁻¹ Region
Frequency RangeInterfering Mode (Carboxylic Acid)Target Mode (Fluorinated Group)Resolution Strategy

C-O Stretch: Strong, sharp.

Stretch:
Very Strong, broad.
Intensity Check: C-F bands are often

more intense than C=O. C-O is usually weaker than C=O.

O-H Bend / C-H Bend: Medium.C-F Skeletal: Variable.Salt Shift: Convert to carboxylate to remove O-H bend.

Experimental Protocol: The "Salt-Shift" Validation

Relaying solely on peak position is risky due to the overlap described above. The most robust method for confirming C-F presence in carboxylic acids is the Salt-Shift Protocol .

Principle: Converting the acid to its carboxylate salt (


) eliminates the C-O stretch (

) and the C=O stretch (

), replacing them with asymmetric/symmetric carboxylate bands (

). The C-F bands, being part of the alkyl chain, remain largely unperturbed.
Protocol: In-Situ ATR Neutralization
  • Objective: Isolate C-F peaks by shifting interfering Carboxyl bands.

  • Equipment: FTIR Spectrometer with Diamond ATR (ZnSe is susceptible to acid damage).

Step-by-Step Methodology:

  • Baseline Scan: Collect the spectrum of the neat fluorinated acid (liquid or solid). Note the "Messy Region" (

    
    ).
    
  • Neutralization:

    • For Solids: Mix sample 1:1 with anhydrous

      
       powder. Grind briefly. Place on ATR crystal.
      
    • For Liquids: Place a drop of acid on the crystal. Add a micro-drop of

      
       (aqueous interference is possible) or expose to Ammonia vapor (cleaner).
      
  • Validation Scan: Collect the spectrum of the salt.

  • Differential Analysis:

    • Disappearance: The band at

      
       (C=O) and the shoulder at 
      
      
      
      (C-O) should vanish.
    • Appearance: Two new bands at

      
       (
      
      
      
      asym) and
      
      
      (
      
      
      sym).[2]
    • Persistence: The C-F bands (

      
      )  will remain strong and sharp. If a band in this region disappears, it was likely C-O.[2] If it persists, it is C-F.
      

Decision Logic & Visualization

The following diagram illustrates the logical workflow for assigning peaks in a fluorinated carboxylic acid spectrum.

Spectral_Assignment_Logic Start Unknown Spectrum Analysis CheckOH Step 1: Check 2500-3300 cm⁻¹ Broad O-H Band? Start->CheckOH NotAcid Not a Carboxylic Acid (Check Esters/Alcohols) CheckOH->NotAcid No CheckCO Step 2: Check C=O Position Is Peak > 1770 cm⁻¹? CheckOH->CheckCO Yes StandardAcid Standard Aliphatic Acid (Likely non-fluorinated) CheckCO->StandardAcid No (< 1720) LikelyFluoro High Probability of Alpha-Fluorination CheckCO->LikelyFluoro Yes (> 1770) CheckFingerprint Step 3: Analyze 1000-1300 cm⁻¹ Are there intense bands > C=O? LikelyFluoro->CheckFingerprint Validation Step 4: Salt-Shift Validation (Neutralize Sample) CheckFingerprint->Validation Complex/Overlapping ResultCF Band Persists: Confirmed C-F Stretch Validation->ResultCF 1100-1250 Band Remains ResultCO Band Disappears: Assigned as C-O Stretch Validation->ResultCO 1200-1300 Band Shifts

Caption: Figure 1. Decision tree for distinguishing C-F bonds from C-O bonds in carboxylic acids using frequency analysis and the Salt-Shift validation method.

References

  • Oregon State University. (2020). Carboxylic Acid Spectroscopy. Department of Chemistry. [Link]

  • Flett, M. St. C. (1951). "The Infrared Spectra of Some Carboxylic Acids." Journal of the Chemical Society.
  • National Institutes of Health (NIH). (2022). Correlation between C=O[1][3][4][5][6][7][8] Stretching Vibrational Frequency and pKa Shift of Carboxylic Acids. [Link]

  • AIP Publishing. (1954). Infrared and Raman Spectroscopy Studies of Light and Heavy Trifluoroacetic Acids. Journal of Chemical Physics. [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra: Carboxylic Acids. [Link]

  • Chemistry LibreTexts. (2024). Spectroscopy of Carboxylic Acids and Nitriles. [Link]

Sources

Comparative Analysis: Biological Activity of Fluorinated vs. Non-Fluorinated NSAID Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine Bioisostere Effect

In medicinal chemistry, the substitution of hydrogen with fluorine is a strategic modification used to alter the physicochemical and pharmacokinetic profiles of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). This guide analyzes the biological divergence between non-fluorinated parent compounds (e.g., Ibuprofen, Salicylic Acid) and their fluorinated analogs (e.g., Flurbiprofen, Diflunisal).

Key Takeaway: Fluorination typically enhances NSAID potency and metabolic stability without altering the fundamental mechanism of Cyclooxygenase (COX) inhibition. However, this increased potency often correlates with a narrower therapeutic index regarding gastrointestinal (GI) toxicity.

Physicochemical Drivers of Biological Differences

The biological variance between these analogs is driven by three primary effects of the Carbon-Fluorine (C-F) bond:

  • Lipophilicity Modulation: The high electronegativity of fluorine lowers the solubility in water but significantly increases lipophilicity (LogP). This enhances passive diffusion across biological membranes, increasing intracellular concentration.

  • Metabolic Blockade: The C-F bond (approx. 116 kcal/mol) is stronger than the C-H bond. Placing fluorine at metabolically susceptible positions (e.g., para-positions on aromatic rings) blocks Cytochrome P450-mediated hydroxylation, extending the drug's half-life (

    
    ).
    
  • Electronic Effects (pKa): Fluorine is electron-withdrawing. When substituted on an aromatic ring, it can lower the pKa of the acidic pharmacophore, potentially strengthening the ionic interaction with the Arg-120 residue in the COX enzyme channel.

Visualization: The Fluorine SAR Logic

The following diagram illustrates the causal relationship between fluorine substitution and observed biological outcomes.

Fluorine_SAR_Logic Subst Fluorine Substitution (Bioisostere) Lipophil Increased Lipophilicity (Higher LogP) Subst->Lipophil BondStrength C-F Bond Strength (Metabolic Blockade) Subst->BondStrength Electronic Electron Withdrawal (Acidity/pKa Modulation) Subst->Electronic Permeability Enhanced Membrane Permeability Lipophil->Permeability HalfLife Extended Half-Life (Reduced Clearance) BondStrength->HalfLife Potency Increased COX Binding Affinity Electronic->Potency Permeability->Potency Intracellular Accumulation

Figure 1: Mechanistic flow of fluorine substitution effects on NSAID pharmacokinetics and pharmacodynamics.

Case Study A: Propionic Acid Derivatives

Comparator: Ibuprofen (Non-fluorinated) vs. Flurbiprofen (Fluorinated)

This comparison represents the classic "potency shift" achieved by adding a fluorine atom to the biphenyl core. Flurbiprofen is structurally identical to Ibuprofen's scaffold but includes a fluorine atom on the phenyl ring.

Comparative Data Table
FeatureIbuprofen (Non-Fluorinated)Flurbiprofen (Fluorinated)Impact of Fluorine
COX-1 IC50 ~12–15 µM~0.5 µM25x Increase in Potency
COX-2 IC50 ~80–370 µM~0.5–1.0 µMHigh Potency Gain
Selectivity Moderate COX-1 SelectivityNon-selective (Dual Inhibitor)Shifts selectivity profile
Metabolism Rapid oxidative metabolismSlower metabolism (blocked sites)Increased metabolic stability
Clinical Use General Analgesic/AntipyreticArthritis, Ocular InflammationUsed where high potency is req.

Analysis: The addition of fluorine in Flurbiprofen drastically lowers the IC50 values (concentration required to inhibit 50% of the enzyme). While Ibuprofen is a micromolar inhibitor, Flurbiprofen approaches sub-micromolar potency. This is attributed to the fluorine atom filling a hydrophobic pocket within the COX active site and increasing the acidity of the propionic acid group, enhancing the salt bridge interaction with Arg-120.

Case Study B: Salicylates

Comparator: Salicylic Acid (Non-fluorinated) vs. Diflunisal (Fluorinated)

This comparison highlights the metabolic stability conferred by fluorine.[1][2]

  • Salicylic Acid: Rapidly conjugated; short half-life unless administered as a prodrug (Aspirin).

  • Diflunisal: Contains a difluorophenyl ring. This structure is not metabolized to salicylic acid. The fluorine atoms at the 2,4-positions of the phenyl ring block metabolic attack.

  • Result: Diflunisal has a plasma half-life of 8–12 hours (dose-dependent) compared to the shorter effective duration of simple salicylates, allowing for twice-daily dosing. However, due to its high lipophilicity and poor CNS penetration, Diflunisal lacks the antipyretic (fever-reducing) properties of non-fluorinated salicylates that cross the blood-brain barrier more easily.

Experimental Protocol: COX Inhibition Screening

To objectively verify the biological activity differences described above, researchers utilize the Colorimetric COX Inhibitor Screening Assay . This protocol measures the peroxidase activity of the COX enzyme by monitoring the oxidation of TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine).[3][4]

Protocol Workflow

Objective: Determine IC50 values for Fluorinated vs. Non-Fluorinated analogs.

Reagents:

  • Purified COX-1 (Ovine) and COX-2 (Human Recombinant).

  • Heme (Cofactor).

  • Arachidonic Acid (Substrate).[4][5][6]

  • Colorimetric Substrate (TMPD or Amplex Red).

  • Assay Buffer (100 mM Tris-HCl, pH 8.0).[3]

Step-by-Step Methodology:

  • Preparation: Reconstitute COX enzymes and Heme in Assay Buffer.

  • Inhibitor Incubation:

    • Add 150 µL Assay Buffer and 10 µL Heme to reaction wells.

    • Add 10 µL of Test Inhibitor (e.g., Flurbiprofen) at varying concentrations (0.01 µM to 100 µM).

    • Add 10 µL of COX-1 or COX-2 enzyme.[7]

    • Critical Step: Incubate for 10 minutes at 25°C to allow inhibitor binding to the enzyme channel.

  • Reaction Initiation:

    • Add 20 µL of Colorimetric Substrate (TMPD).

    • Add 20 µL of Arachidonic Acid to initiate the reaction.[3][4]

  • Measurement:

    • Incubate for exactly 2 minutes.

    • Measure absorbance at 590 nm (for TMPD) using a microplate reader.

  • Data Analysis:

    • Calculate % Inhibition =

      
      
      
    • Plot Log[Concentration] vs. % Inhibition to determine IC50.

Visualization: Assay Workflow

The following diagram depicts the logical flow of the screening protocol.

COX_Assay_Workflow Start Start: Reagent Prep Incubation Inhibitor Incubation (Enzyme + Heme + Drug) 10 min @ 25°C Start->Incubation Initiation Reaction Initiation (Add Arachidonic Acid + TMPD) Incubation->Initiation Catalysis Enzymatic Conversion (PGG2 -> PGH2 + Oxidized TMPD) Initiation->Catalysis Peroxidase Activity Readout Measure Absorbance (590 nm) Catalysis->Readout Color Change Analysis Calculate IC50 (Non-linear Regression) Readout->Analysis

Figure 2: Step-by-step workflow for the Colorimetric COX Inhibition Assay.

Safety Profile and Toxicity

While fluorination improves potency, it introduces specific safety considerations:

  • Gastric Toxicity: The enhanced COX-1 inhibition seen in fluorinated analogs (like Flurbiprofen) correlates with higher ulcerogenic potential compared to less potent non-fluorinated analogs. COX-1 protects the gastric mucosa; its potent inhibition strips this defense.[8]

  • Renal Load: Due to longer half-lives (e.g., Diflunisal), fluorinated analogs require careful dosing in patients with compromised renal function to avoid accumulation.

References

  • Shirakawa, K., et al. (2016).[9] Salicylate, diflunisal and their metabolites inhibit CBP/p300 and exhibit anticancer activity.[9][10] eLife. Retrieved from [Link]

  • Oreate AI. (2026). Flurbiprofen vs. Ibuprofen: Understanding the Nuances of Two NSAIDs. Retrieved from [Link]

  • Inoue, K., et al. (2022). Ibuprofen, Flurbiprofen, Etoricoxib or Paracetamol Do Not Influence ACE2 Expression.[11] PMC. Retrieved from [Link]

Sources

Reference Standard Strategy: 2-Fluoro-2-(4-methoxyphenyl)propanoic acid (2-F-PMPA)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The analysis of 2-Fluoro-2-(4-methoxyphenyl)propanoic acid (2-F-PMPA) presents a distinct challenge in pharmaceutical development. As a fluorinated alpha-aryl propionic acid, it shares structural homology with the "profen" class of NSAIDs but introduces significant analytical complexity due to the quaternary alpha-fluoro center . This modification alters metabolic stability, pKa, and lipophilicity compared to its non-fluorinated analog, 2-(4-methoxyphenyl)propanoic acid.

This guide evaluates the landscape of reference standards for 2-F-PMPA, comparing Commercial Research Grade materials against Custom Certified Reference Materials (CRMs) and Surrogate Standards . We provide a validated protocol for qualifying these standards in-house, ensuring regulatory compliance (ICH Q2(R1)) for impurity profiling and assay determination.

The Reference Standard Landscape

For niche fluorinated intermediates like 2-F-PMPA, off-the-shelf USP/EP primary standards rarely exist. Researchers must choose between three primary strategies.

Comparative Assessment of Standard Options
FeatureOption A: Commercial Research Grade Option B: Custom Synthesis (CRM) Option C: Surrogate Standard
Primary Source Catalog Suppliers (e.g., Combi-Blocks, Enamine)Specialized CROs (e.g., LGC, Cerilliant)Non-fluorinated analog (CAS 942-54-1)
Purity Guarantee Typically >95% (Area %)>99.0% (Mass Balance/qNMR)>99.5% (Commercial High Purity)
Traceability Limited (CoA often lacks specific impurities)Full (ISO 17034 Accredited)High (Often available as USP/EP ref)
Cost Efficiency High (

200 / g)
Low ($5,000+ / batch)Very High (<$100 / g)
Lead Time Immediate (1–2 weeks)Long (3–6 months)Immediate
Suitability Early-phase R&D, qualitative IDGMP Release, late-stage stabilitySemi-quantitative estimation only

Expert Insight:

Do not rely solely on the Certificate of Analysis (CoA) from catalog suppliers for 2-F-PMPA. The alpha-fluoro group is labile under certain synthesis conditions, leading to defluorinated impurities (2-(4-methoxyphenyl)propanoic acid) or elimination products (2-(4-methoxyphenyl)acrylic acid) that may co-elute in generic gradient methods. Option A is viable only if rigorously re-qualified in-house.

Technical Validation: Qualifying the Standard

To use a Research Grade (Option A) material as a Primary Reference Standard , you must establish its "Assay as Is" with high confidence. The following protocol synthesizes data from qNMR and Orthogonal HPLC .

A. Purity Assessment (The "Self-Validating" System)

We employ a Mass Balance Approach where the purity is calculated as:



Experimental Workflow:

  • 1H-qNMR (Quantitation):

    • Internal Standard: Maleic Acid (TraceCERT®) or 1,3,5-Trimethoxybenzene.

    • Solvent: DMSO-d6 (to prevent exchange of the carboxylic proton).

    • Key Signal: The methoxy group singlet (~3.73 ppm) is the most reliable integration target, as the methyl doublet (~1.7 ppm) is split by the Fluorine atom (

      
      ).
      
  • 19F-NMR (Impurity Check):

    • Run a broadband decoupled 19F spectrum.

    • Target: The primary 2-F-PMPA signal will appear around -140 to -160 ppm (quartet).

    • Watchlist: Look for inorganic fluoride (-119 ppm) or defluorinated side-products.

  • HPLC-UV/MS (Orthogonal Purity):

    • See method below.

B. Chromatographic Method (Chiral & Achiral)

The C2 position is a chiral center. Even if the target is the racemate, you must characterize the enantiomeric ratio to ensure batch-to-batch consistency.

Method 1: Achiral Purity (Reverse Phase)

  • Column: Waters XSelect CSH C18 (150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 min.

  • Detection: UV at 230 nm (max for methoxyphenyl) and MS (ESI-).

  • Critical Resolution: Separate 2-F-PMPA from its des-fluoro analog (CAS 942-54-1). The fluorine atom typically reduces retention slightly due to the "polar fluorine" effect in RP-LC.

Method 2: Chiral Purity (Normal Phase)

  • Column: Daicel Chiralpak AD-H or IG (250 x 4.6 mm, 5 µm).

  • Mobile Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Rationale: The carboxylic acid requires acidic modification (TFA) to prevent peak tailing.

Visualizing the Qualification Workflow

The following diagram illustrates the decision matrix for selecting and qualifying the reference standard.

ReferenceStandardWorkflow Start Need Reference Standard for 2-F-PMPA CheckCRM Is a Certified Reference Material (CRM) Available? Start->CheckCRM BuyCRM Purchase CRM (Use directly) CheckCRM->BuyCRM Yes BuyResearch Purchase Research Grade (Option A) CheckCRM->BuyResearch No Qualify In-House Qualification Protocol BuyResearch->Qualify qNMR 1H & 19F qNMR (Assay Value) Qualify->qNMR LCMS LC-MS Impurity Profiling (Identify Des-fluoro/Elimination) Qualify->LCMS TGA TGA/KF (Volatiles/Water) Qualify->TGA Calc Calculate Potency (% Mass Balance) qNMR->Calc LCMS->Calc TGA->Calc Use Release for Use (Assign Expiry: 12 Months) Calc->Use

Figure 1: Decision tree for the selection and qualification of non-pharmacopeial reference standards.

Stability & Handling (The "Hidden" Variable)

Fluorinated alpha-aryl acids are chemically distinct from their hydrogenated counterparts.

  • Hygroscopicity: The inductive effect of fluorine increases the acidity of the carboxylic group, potentially making the salt forms more hygroscopic. Store the free acid in a desiccator at 2-8°C.

  • Racemization: The C-F bond at the alpha position destabilizes the chiral center less than a C-H bond would under basic conditions, but enzymatic racemization in biological matrices is a known risk. For the reference standard itself, avoid storage in basic buffers (pH > 8) for prolonged periods.

Conclusion & Recommendation

For routine analysis of 2-Fluoro-2-(4-methoxyphenyl)propanoic acid :

  • Do not wait for a commercial CRM.

  • Purchase a high-purity (>97%) research-grade building block from a reputable supplier (e.g., Enamine, Combi-Blocks).

  • Qualify the material using 1H-qNMR (using the methoxy singlet) and 19F-NMR (to rule out inorganic fluoride).

  • Assign a potency factor (e.g., 98.4%) and use this corrected value for all quantitative calculations.

This "Silver Standard" approach balances scientific rigor with project timelines, ensuring data integrity without the 6-month lead time of custom synthesis.

References
  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • United States Pharmacopeia (USP). (2023). General Chapter <11> Reference Standards. USP-NF. Link

  • Wellington Laboratories. (2023). Reference Standards for Fluorinated Compounds. (General reference for fluorinated standard handling). Link

  • Sigma-Aldrich. (2024). Product Specification: (2RS)-2-(4-methylphenyl)propanoic acid (Analogous Standard).[1]Link

  • ChemicalBook. (2024). 2-Fluoropropionic Acid Properties and Applications.Link

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.